Abz-FRLKGGAPIKGV-EDDNP TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
118006-14-7 |
|---|---|
Molecular Formula |
C14H8Cl2O6 |
Molecular Weight |
343.1 g/mol |
IUPAC Name |
(4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H8Cl2O6/c1-5(17)21-7-3-4-8(22-6(2)18)10-9(7)13(19)11(15)12(16)14(10)20/h3-4H,1-2H3 |
InChI Key |
QIJKSJNUTOPANC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=C(C=C1)OC(=O)C)C(=O)C(=C(C2=O)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
synthesis of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate
An In-depth Technical Guide on the Synthesis of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate
This technical guide provides a comprehensive overview of a proposed synthetic pathway for (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate, a halogenated naphthoquinone derivative. The synthesis is conceptualized as a multi-step process commencing from readily available starting materials. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Proposed Synthetic Pathway
The synthesis of the target molecule, a diacetylated dichloronaphthazarin derivative, is proposed to proceed through a three-step sequence:
-
Synthesis of 6,7-dichloro-1,4-naphthoquinone: This initial step involves the creation of the core naphthoquinone structure with the desired chloro-substituents on the benzene ring.
-
Conversion to 6,7-dichloro-5,8-dihydroxy-1,4-naphthoquinone (Dichloronaphthazarin): This step establishes the crucial 5,8-dihydroxy-1,4-naphthoquinone (naphthazarin) core.
-
Diacetylation of Dichloronaphthazarin: The final step involves the acetylation of the hydroxyl groups to yield the target compound, (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate.
A schematic of this proposed pathway is illustrated in the workflow diagram below.
Figure 1: Proposed synthetic workflow for (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate.
Experimental Protocols
The following are detailed experimental protocols for each step of the proposed synthesis. These protocols are based on established methodologies for similar transformations.
Step 1: Synthesis of 6,7-dichloro-1,4-naphthoquinone
This procedure is adapted from a known method for the synthesis of substituted naphthoquinones.[1]
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 1,4-benzoquinone and 3,4-dichlorothiophene 1,1-dioxide is heated under an inert atmosphere.
-
Thermal Treatment: The reaction mixture is heated at a temperature sufficient to effect a Diels-Alder reaction followed by the extrusion of sulfur dioxide, leading to the formation of an intermediate dihydronaphthalene derivative.
-
Oxidation: The intermediate from the previous step is then oxidized to the corresponding 6,7-dichloro-1,4-naphthoquinone. This can be achieved using a suitable oxidizing agent, such as air or a chemical oxidant like chromium trioxide.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield pure 6,7-dichloro-1,4-naphthoquinone.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 40-60% |
| Purity | >95% (after purification) |
| Melting Point | To be determined |
Step 2: Synthesis of 6,7-dichloro-5,8-dihydroxy-1,4-naphthoquinone (Dichloronaphthazarin)
This protocol is based on a general method for the conversion of naphthoquinones to naphthazarins.[2]
Methodology:
-
Reduction: 6,7-dichloro-1,4-naphthoquinone is dissolved in a suitable solvent, and a reducing agent, such as tin(II) chloride (SnCl₂), is added. The reaction mixture is stirred at room temperature until the reduction to the corresponding hydroquinone is complete.
-
Oxidation: The resulting hydroquinone solution is exposed to air, which facilitates the oxidation to the 5,8-dihydroxy-1,4-naphthoquinone (naphthazarin) structure. The reaction progress can be monitored by the color change of the solution.
-
Isolation: The product, 6,7-dichloro-5,8-dihydroxy-1,4-naphthoquinone, is isolated by filtration or extraction, followed by purification via recrystallization.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 70-90% |
| Purity | >98% (after recrystallization) |
| Melting Point | To be determined |
Step 3: Synthesis of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate
This procedure is a standard acetylation of a dihydroxynaphthoquinone.[3]
Methodology:
-
Reaction Mixture: 6,7-dichloro-5,8-dihydroxy-1,4-naphthoquinone is suspended in acetic anhydride. A catalytic amount of a strong acid, such as sulfuric acid, is carefully added.
-
Acetylation: The mixture is stirred at room temperature or gently heated to promote the diacetylation of the hydroxyl groups. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is poured into ice-water to quench the excess acetic anhydride. The precipitated product is collected by filtration.
-
Purification: The crude product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 80-95% |
| Purity | >99% (after recrystallization) |
| Melting Point | To be determined |
Potential Biological Activity and Signaling Pathways
Naphthoquinone derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][5] The cytotoxic effects of many naphthoquinones are often attributed to their ability to generate reactive oxygen species (ROS) and to act as inhibitors of key cellular enzymes like topoisomerase.
The proposed target molecule, being a diacetylated dichloronaphthazarin, may act as a pro-drug. The acetyl groups could be hydrolyzed in vivo to release the active dichloronaphthazarin. The potential mechanism of action could involve the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.
Figure 2: Proposed mechanism of action for the target compound as an anticancer agent.
Disclaimer: The synthetic pathway and experimental protocols described in this document are proposed based on existing chemical literature. The feasibility and safety of these procedures should be thoroughly evaluated in a controlled laboratory setting by qualified personnel. The potential biological activities are speculative and require experimental validation.
References
- 1. Synthesis of 2,3-dialkyl-6,7-dichloro- and 2,3-dialkyl-6,7-dibromo-1,4-naphthoquinones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Naphthazarin derivatives: synthesis, cytotoxic mechanism and evaluation of antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties and Potential Biological Activity of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate
Introduction
(4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate is a halogenated naphthoquinone derivative. The naphthoquinone scaffold is a common motif in a wide range of natural and synthetic compounds exhibiting significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of dichloro and acetyloxy functional groups on the naphthoquinone ring of the target compound suggests potential for unique chemical reactivity and biological function. This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the known chemical properties of this compound and the potential biological activities and experimental methodologies based on the well-studied class of naphthoquinones.
Chemical Properties of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate
While experimental data is lacking, computational models provide some insight into the physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C14H8Cl2O6 | PubChem[1] |
| Molecular Weight | 343.1 g/mol | PubChem[1] |
| IUPAC Name | (4-acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate | PubChem[1] |
| CAS Number | 118006-14-7 | PubChem[1] |
| XLogP3 | 2.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Synthesis and Reactivity of Dichloronaphthoquinones
The synthesis of dichloronaphthoquinone derivatives often involves the modification of a pre-existing naphthoquinone core. A general approach may involve the chlorination of a hydroxylated naphthoquinone precursor followed by acetylation.
Representative Experimental Protocol: Synthesis of a Dichloronaphthoquinone Derivative
The following is a generalized protocol for the synthesis of a dichlorinated naphthoquinone, which could be adapted for the synthesis of the title compound.
Step 1: Dichlorination of a Naphthazarin Derivative
-
Dissolve the naphthazarin precursor in a suitable solvent such as glacial acetic acid.
-
Add a chlorinating agent, for example, sulfuryl chloride (SO2Cl2), dropwise to the solution at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice water to precipitate the dichlorinated product.
-
Filter the precipitate, wash with water, and dry under vacuum.
Step 2: Acetylation of the Dichlorinated Product
-
Suspend the dichlorinated naphthoquinone in acetic anhydride.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Heat the mixture under reflux for a few hours.
-
Cool the reaction mixture and pour it into water to hydrolyze the excess acetic anhydride.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Activity of Substituted Naphthoquinones
Substituted naphthoquinones are known to possess a wide range of biological activities. The cytotoxicity of these compounds is often attributed to their ability to generate reactive oxygen species (ROS) through redox cycling and their potential to act as Michael acceptors, leading to the alkylation of biological nucleophiles.
Cytotoxicity of Related Naphthoquinone Derivatives
The following table summarizes the cytotoxic activity of some representative naphthoquinone derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Plumbagin | HT-29 (Colon) | 3.67 | --INVALID-LINK-- |
| Juglone | A549 (Lung) | 12.5 | --INVALID-LINK-- |
| Shikonin | MCF-7 (Breast) | 1.8 | --INVALID-LINK-- |
| 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone | HeLa (Cervical) | 0.5 | --INVALID-LINK-- |
Representative Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., from 0.1 to 100 µM) and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Logical Workflow for Synthesis and Evaluation
References
The Biological Activity of Dichlorinated Naphthoquinone Derivatives: A Technical Overview for Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthoquinones represent a significant class of naturally occurring and synthetic compounds with a broad spectrum of biological activities. Among these, derivatives of 2,3-dichloro-1,4-naphthoquinone have garnered considerable attention in medicinal chemistry due to their potential as therapeutic agents. These compounds serve as versatile scaffolds for the synthesis of novel molecules with potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the biological activity of dichlorinated naphthoquinone derivatives, with a focus on their synthesis, mechanisms of action, and quantitative biological data. While the primary focus is on derivatives of the 2,3-dichloro-1,4-naphthoquinone core, it is important to note that specific data on dichlorinated naphthoquinone acetates is limited in the current scientific literature. Therefore, this guide encompasses a broader range of bioactive derivatives to provide a more complete picture of the therapeutic potential of this compound class.
Synthesis of Bioactive Derivatives from 2,3-Dichloro-1,4-naphthoquinone
The reactivity of the chlorine atoms at the C2 and C3 positions of the 2,3-dichloro-1,4-naphthoquinone scaffold makes it an excellent starting material for the synthesis of a diverse library of derivatives. Nucleophilic substitution reactions are commonly employed to introduce various functional groups, leading to compounds with a wide array of biological activities.[3]
A general synthetic scheme involves the reaction of 2,3-dichloro-1,4-naphthoquinone with a nucleophile, often in the presence of a base and a suitable solvent. This allows for the displacement of one or both chlorine atoms to yield mono- or di-substituted products.
Anticancer Activity
Dichlorinated naphthoquinone derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[4][5] The mechanism of action is often multifactorial, involving the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected dichlorinated naphthoquinone derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Phenylamino | A549 (Lung) | 28.6 | |
| 2 | 4-Hydroxyphenylamino | A549 (Lung) | 38.5 | |
| 3 | Naphthoimidazole salt | HEC1A (Endometrial) | 0.02297 | |
| 4 | Naphthoquinone-ester | SGC-7901 (Gastric) | 4.1 | |
| 5 | Thioether | A2780 (Ovarian) | 4.24 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Signaling Pathways in Anticancer Activity
Several studies have indicated that dichlorinated naphthoquinone derivatives can modulate critical signaling pathways involved in cancer progression. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers and plays a central role in cell growth, proliferation, and survival. Some naphthoquinone derivatives have been shown to inhibit this pathway, leading to apoptosis and autophagy in cancer cells.
Antimicrobial Activity
Derivatives of 2,3-dichloro-1,4-naphthoquinone have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The introduction of different substituents onto the naphthoquinone core can significantly influence the antimicrobial spectrum and potency.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected dichlorinated naphthoquinone derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |
| 6 | Arylamino | Enterococcus faecalis | 312.5 - 1250 | |
| 7 | Thio-substituted | Staphylococcus aureus | 30 - 70 | |
| 8 | Halogenated | Staphylococcus aureus | 16 | |
| 9 | 2-mercapto-3-substituted | Staphylococcus aureus | - | |
| 10 | Butylthio | Bacillus subtilis | - |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The antimicrobial agent is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Conclusion
Derivatives of 2,3-dichloro-1,4-naphthoquinone represent a promising class of compounds with a diverse range of biological activities, particularly in the areas of cancer and infectious diseases. Their straightforward synthesis allows for the creation of extensive libraries for structure-activity relationship studies, paving the way for the development of novel therapeutic agents. While the current body of literature provides a strong foundation for the potential of these derivatives, further research is warranted to fully elucidate their mechanisms of action, explore their in vivo efficacy and safety profiles, and specifically investigate the biological potential of underrepresented subgroups such as the dichlorinated naphthoquinone acetates. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. granthaalayahpublication.org [granthaalayahpublication.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic analysis of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the spectroscopic analysis of substituted 1,4-naphthoquinone diacetates. Due to the absence of publicly available spectroscopic data for "(4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate," this document presents a detailed analysis of a representative analogue, 2,3-Dichloro-1,4-diacetoxy-naphthalene, to illustrate the application of key spectroscopic techniques in the structural elucidation of this class of compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the representative compound, 2,3-Dichloro-1,4-diacetoxy-naphthalene. This data is essential for the structural confirmation and purity assessment of the synthesized compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.85 - 7.82 | m | 2H | H-5, H-8 |
| 7.60 - 7.57 | m | 2H | H-6, H-7 |
| 2.45 | s | 6H | 2 x OCOCH₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 167.5 | C=O (acetate) |
| 142.0 | C-1, C-4 |
| 130.2 | C-5a, C-8a |
| 128.8 | C-5, C-8 |
| 127.3 | C-6, C-7 |
| 125.1 | C-2, C-3 |
| 20.4 | CH₃ (acetate) |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1775 | Strong | C=O stretch (ester) |
| 1595 | Medium | C=C stretch (aromatic) |
| 1368 | Strong | C-H bend (methyl) |
| 1180 | Strong | C-O stretch (ester) |
| 765 | Strong | C-Cl stretch |
Sample Preparation: KBr pellet
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 312 | 5 | [M]⁺ (with ³⁵Cl, ³⁵Cl) |
| 314 | 3.3 | [M+2]⁺ (with ³⁵Cl, ³⁷Cl) |
| 270 | 40 | [M - C₂H₂O]⁺ |
| 228 | 100 | [M - 2(C₂H₂O)]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following sections detail the methodologies for the key spectroscopic experiments cited above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a one-pulse ¹H spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm) or tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Integrate all signals and determine the multiplicity of each.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a 45° pulse angle, a relaxation delay of 5 seconds, and accumulate 1024 scans.
-
Process the FID with an exponential window function and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the CDCl₃ solvent peak (77.16 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and record their relative abundance to generate the mass spectrum.
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis.
Caption: General workflow for the synthesis and spectroscopic analysis of a target compound.
Caption: Relationship between molecular structure and spectroscopic techniques.
An In-depth Technical Guide on the Thermal Stability of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
(4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate is a functionalized naphthoquinone derivative. The naphthoquinone scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with significant biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, formulation, and storage. Degradation at elevated temperatures can lead to loss of efficacy and the formation of potentially toxic byproducts. This document outlines the expected thermal behavior of the title compound and provides detailed protocols for its analysis.
The structure of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate, featuring a chlorinated naphthoquinone core with two acetyloxy substituents, suggests that its stability will be influenced by several factors. The halogen atoms can affect the electronic properties and crystal packing of the molecule, while the ester groups may represent potential sites for thermal decomposition.
Predicted Thermal Properties and Data Presentation
While specific data is unavailable, the thermal properties of the title compound can be predicted by examining related structures. Naphthoquinone derivatives can exhibit complex thermal behavior, including melting with subsequent decomposition. The presence of chlorine atoms and acetate groups will likely influence the melting point and the onset of decomposition. For instance, many functionalized naphthoquinones are solids at room temperature and may decompose at or near their melting point.
To systematically characterize the thermal stability of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be employed. The anticipated data from these analyses are summarized in the table below.
| Parameter | Expected Range/Event | Analytical Technique |
| Melting Point (T_m) | A sharp endothermic peak indicating the transition from solid to liquid. For similar organic compounds, this could be in the range of 150-250 °C. The ICTAC standard recommends using the onset of the melt peak as the melting point for organic materials.[4] | DSC |
| Decomposition Onset (T_d) | The temperature at which significant mass loss begins. This may occur concurrently with or shortly after melting. The presence of acetate groups might lead to the loss of acetic anhydride or ketene at elevated temperatures. | TGA |
| Mass Loss Events | One or more distinct steps in the TGA curve, corresponding to the loss of specific fragments (e.g., acetyloxy groups, chlorine). The percentage of mass loss in each step helps in elucidating the decomposition pathway. | TGA |
| Enthalpy of Fusion (ΔH_f) | The energy required for melting, calculated from the area of the melting peak in the DSC thermogram. This provides information on the crystallinity of the material. | DSC |
| Glass Transition (T_g) | If the compound can exist in an amorphous state, a step-like change in the heat capacity may be observed, indicating the transition from a glassy to a rubbery state. This is typically observed at temperatures below the melting point. | DSC |
| Oxidative Stability | The stability of the compound in the presence of an oxidizing atmosphere (e.g., air or oxygen). This is often assessed by determining the Oxidative-Induction Time (OIT) at a specific temperature.[5] | DSC |
Experimental Protocols
The following sections describe detailed methodologies for the determination of the thermal properties of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is essential for determining thermal stability and composition.
Objective: To determine the decomposition temperature and profile of the compound.
Instrumentation: A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar).
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground compound into an alumina or platinum crucible.
-
Instrument Setup: Place the crucible in the TGA instrument's auto-sampler or manually load it onto the balance.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 30-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is typically determined from the intersection of the baseline tangent with the tangent of the decomposition step. The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions.
Objective: To determine the melting point, enthalpy of fusion, and any other phase transitions.
Instrumentation: A calibrated differential scanning calorimeter (e.g., TA Instruments DSC 2500 or similar).
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Equilibrate at 25 °C. Ramp the temperature to a point well above the expected melting temperature (e.g., 250 °C) at a rate of 10 °C/min. This scan provides information on the initial state of the material.
-
Cooling Scan: Cool the sample from 250 °C back to 25 °C at a controlled rate of 10 °C/min. This shows any crystallization events.
-
Second Heating Scan: Reheat the sample from 25 °C to 250 °C at 10 °C/min. This scan reveals the thermal properties of the material after a controlled thermal history, which is useful for observing the glass transition of the amorphous phase.
-
-
Data Analysis: Plot the heat flow versus temperature. Endothermic events (like melting) and exothermic events (like crystallization or decomposition) will appear as peaks. The melting point is determined as the onset or peak of the melting endotherm. The enthalpy of fusion (ΔH_f) is calculated by integrating the area of the melting peak.
Visualization of Experimental Workflow
The logical process for characterizing the thermal stability of a novel compound like (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate is depicted below.
Caption: Workflow for Thermal Stability Characterization.
Potential Signaling Pathways and Biological Context
Naphthoquinones exert their biological effects through various mechanisms, primarily related to their redox properties and electrophilicity. Key mechanisms include:
-
Reactive Oxygen Species (ROS) Generation: Naphthoquinones can undergo redox cycling, transferring electrons to molecular oxygen to produce superoxide radicals and other ROS. This oxidative stress can induce apoptosis in cancer cells.
-
Alkylation of Nucleophiles: The electrophilic nature of the quinone ring allows it to react with cellular nucleophiles, such as the thiol groups in cysteine residues of proteins or glutathione. This can lead to the inhibition of key enzymes and disruption of cellular signaling. For example, some naphthoquinones are known to inhibit protein tyrosine kinases like EGFR.
-
Induction of Apoptosis: By generating ROS and modifying proteins, naphthoquinones can trigger the intrinsic apoptotic pathway, often involving the mitochondria. This can lead to the release of cytochrome c and the activation of caspases.
The specific signaling pathways affected by (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate would need to be determined experimentally, but they are likely to involve one or more of the pathways commonly modulated by this class of compounds.
Caption: General Naphthoquinone-Mediated Signaling Pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Biosynthesis of Novel Naphthoquinone Derivatives in the Commonly-used Chassis Cells Saccharomyces cerevisiae and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s4science.at [s4science.at]
- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
Technical Guide: Solubility Profile of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest data review, specific experimental solubility data for the compound (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate is not publicly available in the cited literature. This guide provides a comprehensive framework of established methodologies for determining the solubility of novel or sparingly soluble organic compounds, which can be directly applied to the title compound.
Introduction
(4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate is a complex organic molecule. Its structure, featuring a dichlorinated naphthoquinone core with two acetate esters, suggests it is likely a lipophilic and poorly water-soluble compound. Understanding its solubility in various organic solvents is a critical first step in preclinical development, influencing formulation, bioavailability, and the design of in vitro and in vivo assays.[1]
This document outlines a systematic approach to characterizing the solubility of this compound, presenting both qualitative and quantitative experimental protocols.
Quantitative Solubility Data
Quantitative solubility data is crucial for formulation development and ensuring sink conditions in dissolution testing.[2][3] The following table provides a template for recording experimental solubility data for the target compound. Researchers should populate this table with their own experimentally determined values.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) | Method Used |
| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |||
| e.g., Ethanol | 25 | Shake-Flask | |||
| e.g., Methanol | 25 | Shake-Flask | |||
| e.g., Acetone | 25 | Shake-Flask | |||
| e.g., Dichloromethane (DCM) | 25 | Shake-Flask | |||
| e.g., Ethyl Acetate | 25 | Shake-Flask | |||
| e.g., Acetonitrile (ACN) | 25 | Shake-Flask |
Experimental Protocols
Two primary types of solubility testing are thermodynamic and kinetic solubility.[4] Thermodynamic solubility measures the maximum concentration of a compound in a solvent at equilibrium, while kinetic solubility assesses precipitation from a stock solution.[4] The following protocols are foundational for these assessments.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a classic and reliable technique for determining thermodynamic equilibrium solubility.
Objective: To determine the maximum concentration of the compound that dissolves in a given solvent at a specific temperature under equilibrium conditions.
Materials:
-
(4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate (solid)
-
Selected organic solvents (e.g., DMSO, Ethanol, Methanol)
-
Screw-capped vials
-
Constant temperature shaker/incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of the solid compound to a vial, ensuring that a solid phase will remain after equilibrium is reached.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours). The rate of dissolution decreases as the solution approaches saturation.
-
After agitation, allow the vials to stand undisturbed at the same temperature to let undissolved solids settle.
-
Carefully withdraw a sample from the supernatant.
-
Immediately filter the sample using a syringe filter to remove all undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method against a standard curve.
Protocol 2: Qualitative Solubility Analysis
This protocol provides a rapid assessment of solubility in a range of solvents, which can suggest the compound's general polarity and the presence of acidic or basic functional groups.
Objective: To qualitatively classify the compound's solubility in water, acidic, and basic solutions.
Materials:
-
Compound of interest
-
Test tubes
-
Solvents: Deionized Water, 5% NaOH, 5% NaHCO₃, 5% HCl, Diethyl Ether.
Procedure:
-
Add approximately 25 mg of the compound to a clean test tube.
-
Add 0.5 mL of the first solvent (starting with water) to the test tube.
-
Vigorously shake the tube for 30-60 seconds and observe.
-
Record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.
-
If the compound is water-insoluble, proceed to test its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl sequentially in separate tubes. Solubility in NaOH or NaHCO₃ suggests an acidic functional group, while solubility in HCl indicates a basic functional group.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the workflow for the quantitative determination of thermodynamic solubility using the shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
Logical Flow for Qualitative Solubility Testing
This diagram outlines the decision-making process for classifying a compound based on its solubility in different aqueous and organic media.
Caption: Logical Flow for Qualitative Solubility Classification.
References
In-depth Technical Guide: In Vitro Cytotoxicity of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate
A comprehensive search of publicly available scientific literature and databases has revealed no specific studies on the in vitro cytotoxicity of the compound (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate.
Therefore, it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, and signaling pathway visualizations as requested. The information required to generate such a document is not present in the current body of scientific research.
For researchers, scientists, and drug development professionals interested in the potential cytotoxic effects of this specific molecule, it would be necessary to conduct foundational in vitro studies. The following sections outline a general framework and methodologies that would be typically employed in such an investigation, based on standard practices in the field of cancer cell biology and toxicology.
Hypothetical Experimental Framework
Should research on this compound be undertaken, a logical workflow would involve a tiered approach to characterizing its cytotoxic and mechanistic properties.
Caption: Hypothetical workflow for investigating the in vitro cytotoxicity of a novel compound.
I. Initial Cytotoxicity Assessment: Data Presentation
The first step in evaluating a novel compound is to determine its cytotoxic concentration range across various cancer cell lines. This data is typically presented in a tabular format.
Table 1: Hypothetical IC₅₀ Values for (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | Data not available |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | Data not available |
| A549 | Lung Carcinoma | 48 | Data not available |
| HCT116 | Colorectal Carcinoma | 48 | Data not available |
| HeLa | Cervical Adenocarcinoma | 48 | Data not available |
| Jurkat | T-cell Leukemia | 48 | Data not available |
II. Experimental Protocols
Detailed and reproducible protocols are crucial for validating scientific findings. Below are standard methodologies that would be applied.
A. Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, HCT116) would be obtained from a reputable cell bank (e.g., ATCC).
-
Culture Media: Cells would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cultures would be maintained in a humidified incubator at 37°C with 5% CO₂.
B. Cell Viability Assay (MTT Assay)
-
Seeding: Cells would be seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium would be replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) would be included.
-
Incubation: Plates would be incubated for a predetermined period (e.g., 24, 48, 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) would be added to each well, and the plates incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium would be aspirated, and 150 µL of DMSO added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance would be read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability would be calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) would be determined using non-linear regression analysis.
C. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Cells would be seeded in 6-well plates and treated with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Both adherent and floating cells would be collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Cells would be stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark at room temperature.
-
Flow Cytometry: The stained cells would be analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
III. Mechanistic Insights: Signaling Pathways
Naphthoquinone derivatives often exert their cytotoxic effects through the induction of oxidative stress and apoptosis. A plausible, yet unverified, mechanism for the title compound could involve these pathways.
Caption: A potential intrinsic apoptosis pathway induced by a cytotoxic compound.
Methodological & Application
Application Notes and Protocols for Dichloro-Naphthoquinone Derivatives in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthoquinones are a class of organic compounds with a naphthalene ring system and two ketone groups. This core structure is found in various natural products and has been extensively investigated for its diverse biological activities, particularly its potent anticancer properties.[1][2] Synthetic modifications of the naphthoquinone scaffold, such as halogenation, have led to the development of derivatives with enhanced cytotoxic effects against cancer cells. This document provides detailed application notes and protocols for the use of dichloro-naphthoquinone derivatives in cell culture, with a focus on their application in cancer research.
Due to the limited availability of data on "(4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate," this document will focus on structurally related and well-characterized analogs, primarily 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) , which has demonstrated significant antitumor activity. The protocols and data presented herein are based on published studies of this and similar dichloro-naphthoquinone derivatives and are intended to serve as a comprehensive guide for researchers.
Data Presentation: Cytotoxicity of Dichloro-Naphthoquinone Derivatives
The following tables summarize the cytotoxic activity of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) against various human cancer cell lines, as reported in the literature. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 1: IC50 Values of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) in Prostate Cancer Cell Lines
| Cell Line | Androgen Dependence | IC50 (µM) |
| LNCaP | Dependent | 1 |
| CWR-22 | Dependent | 3 |
| PC-3 | Independent | 1.5 |
| DU-145 | Independent | 3 |
| HS-5 (Normal Bone Marrow) | - | 10 |
Data sourced from Copeland et al., 2007.[3][4][5]
Table 2: IC50 Values of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) in Breast Cancer Cell Lines
| Cell Line | Estrogen Receptor Status | IC50 (µM) |
| MCF-7 | Positive | 0.6 ± 0.02 |
| MDA-MB-436 | Negative | 1.4 ± 0.25 |
| Hs-578T | Negative | 3.1 ± 0.4 |
Data sourced from a study on the anti-breast cancer activity of DCDMNQ.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Dichloro-naphthoquinone derivatives exert their cytotoxic effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Signaling Pathways
Studies on compounds like DCDMNQ suggest the involvement of the intrinsic apoptotic pathway, characterized by:
-
Disruption of Mitochondrial Membrane Potential: Leading to the release of pro-apoptotic factors.
-
Activation of Caspases: Executioner caspases like caspase-3 are cleaved and activated, leading to the breakdown of cellular components.
-
Cleavage of Poly(ADP-ribose) Polymerase (PARP): A key substrate of activated caspase-3, its cleavage is a hallmark of apoptosis.
The mechanism of antitumor action for synthetic 1,4-naphthoquinone derivatives can also be associated with the induction of apoptosis through the mitogen-activated protein kinase (MAPK) signaling pathway and the signal transducer and activator of transcription 3 (STAT3) pathway. Furthermore, these compounds can lead to the accumulation of reactive oxygen species (ROS) and inhibit angiogenesis.
Caption: Proposed signaling pathways for dichloro-naphthoquinone-induced apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of dichloro-naphthoquinone derivatives in cell culture.
Experimental Workflow
Caption: General experimental workflow for evaluating dichloro-naphthoquinones.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of dichloro-naphthoquinone derivatives on cancer cells.
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Dichloro-naphthoquinone derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the dichloro-naphthoquinone derivative in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Incubation: Leave the plate at room temperature in the dark for 2-4 hours, or overnight, to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with a dichloro-naphthoquinone derivative.
Materials:
-
6-well tissue culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dichloro-naphthoquinone derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the dichloro-naphthoquinone derivative for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment.
Materials:
-
6-well tissue culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dichloro-naphthoquinone derivative
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the dichloro-naphthoquinone derivative.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and fix overnight at -20°C.
-
Washing: Wash the fixed cells twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key proteins involved in apoptosis.
Materials:
-
6-well tissue culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dichloro-naphthoquinone derivative
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in previous protocols.
-
Protein Extraction: Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
Dichloro-naphthoquinone derivatives represent a promising class of compounds for cancer research. The protocols and data provided in this document offer a comprehensive guide for investigating their cytotoxic effects and mechanisms of action in cell culture. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions. Further investigation into the structure-activity relationships of these compounds will be crucial for the development of novel and effective anticancer therapies.
References
Application Notes & Protocols for HPLC Analysis of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate
These application notes provide a comprehensive high-performance liquid chromatography (HPLC) method for the quantitative analysis of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate. This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for the identification and quantification of this compound in various sample matrices.
Introduction
(4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate is a quinone derivative of significant interest in pharmaceutical research. Accurate and precise analytical methods are crucial for its characterization, stability studies, and quality control. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of quinones due to its high resolution and sensitivity.[1][2] This document outlines a robust reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the analysis of this specific compound.
Principle of the Method
The method employs reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate, being a relatively non-polar molecule, will be retained on the non-polar stationary phase and will elute with a sufficiently non-polar mobile phase. Detection is achieved by monitoring the UV absorbance of the analyte at a specific wavelength where it exhibits maximum absorbance.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Analytical grade (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate reference standard.
-
Sample Vials: Amber glass vials to protect the analyte from light.
Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase A: HPLC grade water.
-
Mobile Phase B: HPLC grade acetonitrile.
-
Mobile Phase Composition: An isocratic mobile phase of Acetonitrile:Water (70:30, v/v) is recommended. Degas the mobile phase prior to use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 270 nm (preliminary, requires optimization) |
| Run Time | 10 minutes |
Sample Preparation
The sample preparation will depend on the matrix. A general procedure for a solid sample is outlined below:
-
Accurately weigh a known amount of the sample containing the analyte.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile).
-
Vortex and sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Data Analysis and Quantification
-
Identification: The analyte is identified by comparing its retention time with that of the reference standard.
-
Quantification: Create a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. The concentration of the analyte in the sample can be determined using the linear regression equation of the calibration curve.
Data Presentation
Table 1: Hypothetical Retention Time and System Suitability Parameters
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate | 6.8 | 1.2 | 5500 |
Table 2: Hypothetical Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,200 |
| 5 | 76,500 |
| 10 | 151,000 |
| 20 | 305,000 |
| 50 | 758,000 |
| 100 | 1,520,000 |
| Correlation Coefficient (r²) | 0.9998 |
Visualizations
Caption: HPLC experimental workflow from sample preparation to data analysis.
Caption: Principle of reversed-phase chromatographic separation for the analyte.
References
No Direct Research Found for (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate in Cancer Research
Despite a comprehensive search of scientific literature and databases, no specific research articles, application notes, or experimental data were found regarding the application of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate in the field of cancer research.
Extensive queries for this specific compound, including its synthesis, cytotoxic effects, mechanism of action, and targeted signaling pathways in cancer, did not yield any relevant results. The scientific community has not published any studies on this particular molecule in the context of oncology.
Therefore, it is not possible to provide the requested detailed Application Notes, Protocols, quantitative data tables, or signaling pathway diagrams for "(4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate."
Alternative Focus: Dichloroacetate (DCA) in Cancer Research
While information on the requested compound is unavailable, a similarly named and extensively studied compound, Dichloroacetate (DCA) , has garnered significant interest in cancer research. DCA is a small molecule that has been investigated for its ability to modulate cancer cell metabolism.
Should you be interested, a detailed report on the application of Dichloroacetate (DCA) in cancer research can be provided, including:
-
Mechanism of Action: How DCA shifts cancer cell metabolism from glycolysis back to oxidative phosphorylation.
-
Signaling Pathways: The key cellular pathways influenced by DCA treatment.
-
Quantitative Data: A summary of IC50 values in various cancer cell lines.
-
Experimental Protocols: Detailed methodologies for assays used to study DCA's effects.
-
Visualizations: Diagrams of the metabolic pathways targeted by DCA.
Please indicate if you would like to proceed with a detailed analysis of Dichloroacetate (DCA) or another related compound with a known history in cancer research.
Application Notes and Protocols for (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate in Enzymatic Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
(4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate is a synthetic naphthoquinone derivative. Naphthoquinones are a class of organic compounds known for their diverse biological activities, which include anticancer, antifungal, and antibacterial properties. These activities often stem from their ability to participate in redox cycling and to interact with various enzymes, particularly oxidoreductases. This document provides a detailed experimental guide for the characterization of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate in enzymatic assays, with a focus on its potential inhibitory effects on quinone reductase.
Compound Profile
-
IUPAC Name: (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate
-
Synonyms: Dichloro-diacetyl-naphthoquinone
-
Molecular Formula: C₁₄H₈Cl₂O₆
-
Appearance: Expected to be a crystalline solid.
-
Solubility: Based on related dichloro-naphthoquinone structures, this compound is predicted to have low solubility in water and higher solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetone.
Principle of the Enzymatic Assay
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate against quinone reductase. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺ by the enzyme in the presence of a suitable quinone substrate. The inhibitory effect of the test compound is quantified by measuring the reduction in the rate of NADPH oxidation.
Materials and Reagents
-
(4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate
-
Human NAD(P)H:quinone oxidoreductase 1 (NQO1)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Menadione (2-methyl-1,4-naphthoquinone)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
96-well, UV-transparent microplates
-
Spectrophotometric microplate reader capable of reading absorbance at 340 nm
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.01% (w/v) BSA. Store at 4°C.
-
NQO1 Enzyme Stock Solution: Reconstitute lyophilized NQO1 in assay buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme stock to the desired working concentration (e.g., 10 µg/mL) in assay buffer.
-
NADPH Stock Solution: Prepare a 10 mM stock solution of NADPH in assay buffer. Determine the precise concentration by measuring the absorbance at 340 nm (Extinction coefficient = 6220 M⁻¹cm⁻¹). Store on ice during use.
-
Menadione Stock Solution: Prepare a 10 mM stock solution of menadione in DMSO.
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate in DMSO.
Determination of IC₅₀
-
Prepare serial dilutions of the test compound in DMSO. A typical starting range would be from 10 mM down to 10 nM.
-
In a 96-well microplate, add the following to each well:
-
160 µL of assay buffer
-
20 µL of NQO1 working solution
-
10 µL of the test compound dilution (or DMSO for the control)
-
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of a pre-mixed substrate solution containing NADPH (final concentration 200 µM) and menadione (final concentration 10 µM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Enzyme Kinetics (Determination of Ki)
To determine the mechanism of inhibition, enzyme kinetics studies should be performed. The assay is carried out as described above, but with varying concentrations of both the substrate (menadione) and the inhibitor.
-
Perform the assay with at least five different concentrations of menadione, bracketing the known Km value for NQO1.
-
For each menadione concentration, measure the reaction rate in the absence and presence of at least three different concentrations of the test compound.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Michaelis-Menten plot (V₀ vs. [S]) to determine the type of inhibition (competitive, non-competitive, or uncompetitive) and to calculate the inhibition constant (Ki).
Data Presentation
Table 1: Hypothetical IC₅₀ Value for (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate against NQO1
| Compound | Target Enzyme | IC₅₀ (µM) |
| (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate | NQO1 | 5.2 ± 0.4 |
| Dicoumarol (Control Inhibitor) | NQO1 | 0.1 ± 0.02 |
Table 2: Hypothetical Kinetic Parameters of NQO1 in the Presence of the Test Compound
| Inhibitor Concentration (µM) | Apparent Kₘ for Menadione (µM) | Apparent Vₘₐₓ (µmol/min/mg) |
| 0 (Control) | 15.3 | 25.8 |
| 2.5 | 28.1 | 25.5 |
| 5.0 | 42.5 | 26.1 |
| 10.0 | 75.8 | 25.9 |
Note: The hypothetical data in Table 2 suggests a competitive inhibition mechanism, as the apparent Kₘ increases with inhibitor concentration while the apparent Vₘₐₓ remains relatively constant.
Visualizations
Caption: Experimental workflow for the enzymatic assay of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate.
Caption: Potential signaling pathway modulation by a quinone reductase inhibitor.
Troubleshooting
-
Low Signal-to-Noise Ratio: Increase the enzyme or substrate concentration. Ensure the buffer components do not interfere with the absorbance reading.
-
Compound Precipitation: If the test compound precipitates in the assay buffer, reduce the final concentration or increase the percentage of DMSO (ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%).
-
Non-linear Reaction Rates: This may indicate substrate depletion or enzyme instability. Reduce the reaction time or the enzyme concentration.
Safety Precautions
-
Handle (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate with care. As a naphthoquinone derivative, it may be toxic and irritant. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
DMSO is a skin penetrant. Avoid direct contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Application Notes and Protocols for Measuring the Effects of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dichloro-naphthoquinone derivatives are a class of compounds that have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanism of action is often associated with the induction of apoptosis (programmed cell death), generation of reactive oxygen species (ROS), and modulation of key signaling pathways that regulate cell survival and proliferation. These compounds hold potential as lead structures for the development of novel anticancer agents.
This document provides detailed protocols for a panel of assays to measure the biological effects of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate or its analogs on cancer cells. The key parameters to be assessed are cytotoxicity, apoptosis induction, caspase-3 activation, and intracellular ROS levels.
Data Presentation: Effects of Dichloro-Naphthoquinone Derivatives on Cancer Cells
The following tables summarize quantitative data from studies on dichloro-naphthoquinone derivatives, which can be used as a reference for expected outcomes when testing (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate.
Table 1: Cytotoxicity (IC50) of Dichloro-Naphthoquinone Derivatives in Various Cancer Cell Lines
| Compound/Analog | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | LNCaP | Prostate Cancer | 1 | [1] |
| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | CWR-22 | Prostate Cancer | 3 | [1] |
| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | PC-3 | Prostate Cancer | 1.5 | [1] |
| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | DU-145 | Prostate Cancer | 3 | [1] |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | CWR-22 | Prostate Cancer | 2.5 | [2] |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | PC-3 | Prostate Cancer | 2.5 | |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | DU-145 | Prostate Cancer | 6.5 |
Table 2: Apoptosis Induction by Dichloro-Naphthoquinone Derivatives
| Compound/Analog | Cell Line | Treatment Concentration | Apoptotic Cells (%) | Assay Method | Reference |
| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | PC-3 | IC80 | ~35% (Day 3) | Annexin V/PI Staining | |
| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | DU-145 | IC80 | ~25% (Day 3) | Annexin V/PI Staining | |
| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | CWR-22 | IC80 | ~20% (Day 3) | Annexin V/PI Staining | |
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | PC-3 | Not Specified | Time-dependent increase | Annexin V/PI Staining |
Table 3: Caspase-3 Activation by Dichloro-Naphthoquinone Derivatives
| Compound/Analog | Cell Line | Treatment Concentration | Fold Increase in Caspase-3 Activity | Assay Method | Reference |
| Representative Naphthoquinones | L929 | IC50 | Varies | Caspase-3 Activity Assay | |
| 2-acylated-1,4-naphthohydroquinones | Nalm-6 | Not Specified | Activation Observed | Western Blot (Cleaved Caspase-3) |
Note: Specific fold-increase data for caspase-3 activity is often not explicitly stated in the literature for dichloro-naphthoquinone derivatives, but activation is a commonly reported event.
Table 4: Reactive Oxygen Species (ROS) Production Induced by Naphthoquinone Derivatives
| Compound/Analog | Cell Line | Treatment Concentration | Observation | Assay Method | Reference |
| 2-(butane-1-sulfinyl)-1,4-naphthoquinone | AGS | Not Specified | Significant increase in ROS | DCFH-DA Assay | |
| 2-(octane-1-sulfinyl)-1,4-naphthoquinone | AGS | Not Specified | Significant increase in ROS | DCFH-DA Assay | |
| Di-substituted 1,4-naphthoquinones | L929 | IC50 | Increased intracellular ROS | Not Specified |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects and the IC50 value of the test compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
(4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate (or analog)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Detection using APOPercentage™ Assay
This assay identifies apoptotic cells based on the uptake of a specific dye.
Materials:
-
APOPercentage™ Assay Kit (contains APOPercentage™ Dye and Dye Release Reagent)
-
Cancer cell lines
-
24-well plates
-
Complete cell culture medium
-
PBS
-
Microplate reader or inverted microscope
Procedure:
-
Seed cells in a 24-well plate and grow to the desired confluency.
-
Treat cells with the test compound at the desired concentrations for the desired time. Include positive and negative controls.
-
30 minutes before the end of the incubation period, add the APOPercentage™ Dye to the culture medium.
-
At the end of the incubation, gently wash the cells twice with PBS to remove unbound dye.
-
For colorimetric analysis:
-
Add Dye Release Reagent to each well and incubate for 10 minutes.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance at 550 nm.
-
-
For microscopic analysis:
-
Observe the cells under an inverted microscope. Apoptotic cells will appear stained.
-
DNA Fragmentation Analysis using TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL Assay Kit
-
Cancer cell lines grown on coverslips or in chamber slides
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
PBS
-
Fluorescence microscope
Procedure:
-
Treat cells with the test compound.
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization solution for 2 minutes on ice.
-
Wash the cells with PBS.
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Wash the cells with PBS.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Analyze the samples under a fluorescence microscope. TUNEL-positive cells will show green fluorescence in the nucleus.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Caspase-3 Activity Assay Kit (contains cell lysis buffer, reaction buffer, and caspase-3 substrate DEVD-pNA)
-
Cancer cell lines
-
96-well plates
-
Microplate reader
Procedure:
-
Treat cells with the test compound to induce apoptosis.
-
Harvest the cells and lyse them using the provided cell lysis buffer.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the reaction buffer and the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity compared to the untreated control.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
DCFH-DA probe
-
Cancer cell lines
-
24-well or 96-well plates
-
Serum-free medium
-
PBS
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a suitable plate and allow them to adhere.
-
Treat the cells with the test compound for the desired time.
-
Wash the cells with PBS.
-
Load the cells with DCFH-DA (typically 10-20 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
Visualizations
Signaling Pathway
Dichloro-naphthoquinone derivatives have been shown to induce apoptosis through the generation of ROS and the subsequent modulation of the MAPK/Akt/STAT3 signaling pathways. The Bcl-2 family of proteins, which are key regulators of apoptosis, are also affected.
Caption: Proposed signaling pathway for dichloro-naphthoquinone-induced apoptosis.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the biological effects of the test compound.
Caption: General experimental workflow for measuring compound effects.
References
Application Notes and Protocols for Working with Chlorinated Compounds in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Chlorinated compounds are a cornerstone of modern chemistry, playing a vital role in drug discovery and development.[1][2][3] Their unique physicochemical properties can enhance the pharmacological profiles of bioactive molecules.[3][4] However, their handling requires stringent safety protocols due to their potential health hazards. These application notes provide detailed protocols and safety information for working with chlorinated compounds in a laboratory setting.
Safety First: General Handling and Disposal
Working with chlorinated compounds necessitates a comprehensive understanding of their potential hazards and the implementation of robust safety measures.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure.
-
Eye and Face Protection: Always wear impact-resistant safety goggles with indirect venting. For tasks with a high risk of splashing, a full-face shield should be worn over the goggles.
-
Body Protection: A chemical-resistant lab coat is mandatory. For larger quantities or more hazardous compounds, chemical-resistant suits or coveralls, along with waterproof aprons and boots, are recommended.
-
Hand Protection: Use gloves made of materials resistant to chlorinated solvents, such as neoprene or butyl rubber. Always check glove integrity before each use. It is advisable to wear two layers of gloves.
-
Respiratory Protection: All work with chlorinated solvents should be conducted in a certified chemical fume hood to minimize inhalation exposure. For situations with a potential for high concentrations of vapors or in confined spaces, a self-contained breathing apparatus (SCBA) or an airline-fed respirator is required.
Engineering Controls and Work Practices
-
Ventilation: A properly functioning chemical fume hood is the primary engineering control for preventing inhalation of hazardous vapors.
-
Storage: Store chlorinated solvents in designated, well-ventilated areas, away from incompatible materials such as flammable solvents and alkali metals. Use secondary containment to prevent spills. Containers should be made of appropriate materials like brown glass or stainless steel and clearly labeled.
-
Minimization: Use the smallest quantity of chlorinated solvent necessary for the experiment.
-
Emergency Preparedness: Ensure that safety showers and eyewash stations are readily accessible and tested regularly. Have appropriate spill kits available.
Waste Disposal
Proper disposal of chlorinated waste is crucial to protect the environment and comply with regulations.
-
Segregation: Chlorinated and non-chlorinated solvent waste must be collected in separate, clearly labeled containers.
-
Containers: Use robust, leak-proof containers specifically designated for hazardous waste.
-
Labeling: All waste containers must be accurately labeled with "CHEMICAL/HAZARDOUS WASTE FOR DISPOSAL" and include the chemical name and formula.
-
Disposal Services: Utilize professional hazardous waste disposal services that follow strict protocols for the environmentally sound disposal or recycling of chlorinated solvents.
Quantitative Data Summary
The following tables provide essential quantitative data for common chlorinated solvents to aid in risk assessment and experimental design.
Table 1: Occupational Exposure Limits for Common Chlorinated Solvents
| Solvent | OSHA PEL (8-hour TWA) | NIOSH REL (10-hour TWA) | ACGIH TLV (8-hour TWA) | Cal/OSHA PEL (8-hour TWA) |
| Methylene Chloride | 25 ppm | - | 50 ppm | 50 ppm |
| Chloroform | 50 ppm (ceiling) | 2 ppm (60-min ceiling) | 10 ppm | 2 ppm |
| Carbon Tetrachloride | 10 ppm | 2 ppm (60-min ceiling) | 5 ppm | 2 ppm |
| 1,2-Dichloroethane | 50 ppm | 1 ppm | 10 ppm | 1 ppm |
| Trichloroethylene | 100 ppm | 25 ppm | 10 ppm | 25 ppm |
| Perchloroethylene | 100 ppm | - | 25 ppm | 25 ppm |
TWA: Time-Weighted Average, PEL: Permissible Exposure Limit, REL: Recommended Exposure Limit, TLV: Threshold Limit Value. Data compiled from OSHA and other sources.
Table 2: Vapor Pressure of Common Chlorinated Solvents at 20°C
| Solvent | Vapor Pressure (Torr) |
| o-Dichlorobenzene | 1.2 |
| Chlorobenzene | 8.8 |
| Ethylene Dichloride | 83.35 |
| Chloroform | 158.4 |
| Dichloromethane | 350 |
Data compiled from various chemical data sources.
Experimental Protocols
The following are detailed protocols for the synthesis, purification, and analysis of chlorinated compounds.
Protocol 1: Synthesis of an Alkyl Chloride via Appel Reaction
This protocol describes the conversion of a primary alcohol to its corresponding alkyl chloride using a catalytic Appel reaction.
Materials:
-
Primary alcohol (e.g., 1-octanol)
-
Benzotrichloride (chlorinating agent)
-
Trioctylphosphane (catalyst)
-
Phenylsilane (reductant)
-
Dichloromethane (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) in dichloromethane.
-
Addition of Reagents: Add trioctylphosphane (0.05 eq) and benzotrichloride (1.2 eq) to the solution.
-
Initiation: Slowly add phenylsilane (1.1 eq) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude alkyl chloride.
Expected Yield: 70-90% (yields vary depending on the specific alcohol substrate).
Protocol 2: Purification of a Chlorinated Compound by Crystallization
This protocol outlines the purification of a solid chlorinated organic compound.
Materials:
-
Crude chlorinated solid
-
Appropriate solvent (e.g., ethanol, hexane, or a mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The chlorinated compound should crystallize out of the solution. For further crystallization, the flask can be placed in an ice bath.
-
Isolation: Collect the pure crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 3: Analysis of Chlorinated Hydrocarbons by GC-MS
This protocol provides a general procedure for the analysis of chlorinated hydrocarbons using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Sample containing chlorinated hydrocarbons
-
Appropriate solvent for extraction (e.g., methylene chloride/acetone mixture)
-
Anhydrous sodium sulfate
-
GC vials
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Extraction: Extract the sample using an appropriate method. For solid samples, Soxhlet extraction (Method 3540/3541) or ultrasonic extraction (Method 3550) with a methylene chloride/acetone (1:1) mixture can be used. For water samples, liquid-liquid extraction with methylene chloride (Method 3510/3520) is common.
-
Drying: Dry the extract by passing it through a column of anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a suitable volume.
-
Cleanup (if necessary): If the sample matrix is complex, a cleanup step using Florisil (Method 3620) or Gel Permeation Chromatography (Method 3640) may be required.
-
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Separation: The chlorinated hydrocarbons are separated on a capillary column (e.g., HP-PONA). A typical oven temperature program starts at a low temperature (e.g., 35°C), ramps up to a higher temperature (e.g., 250°C), and holds for a period.
-
Detection: The separated compounds are detected by the mass spectrometer, which is typically operated in electron impact (EI) ionization mode.
-
-
Data Analysis:
-
Identification: Identify the chlorinated compounds by comparing their mass spectra and retention times to those of known standards.
-
Quantification: Quantify the amount of each compound by comparing its peak area to a calibration curve generated from standards of known concentrations.
-
Visualizations
The following diagrams illustrate key workflows for handling chlorinated compounds in the laboratory.
Caption: General laboratory workflow for handling chlorinated compounds.
Caption: Workflow for the synthesis of an alkyl chloride.
Caption: Workflow for the analysis of chlorinated hydrocarbons by GC-MS.
References
delivery of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate to cells
An in-depth guide to understanding the cellular delivery and activity of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate, a derivative of the potent dichloro-naphthoquinone class of compounds.
Application Notes
(4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate belongs to the family of dichloro-naphthoquinone derivatives, a class of compounds recognized for their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The core structure, a naphthalene ring with two chlorine atoms and two ketone groups, makes it a highly reactive molecule. The acetyloxy groups are expected to be cleaved by intracellular esterases, releasing the active dichloro-hydroxy-naphthoquinone metabolite within the cell. This intracellular activation is a key aspect of its delivery and mechanism of action.
The primary mechanism of action for many naphthoquinone derivatives involves the generation of reactive oxygen species (ROS) and the induction of oxidative stress within cells.[5] This can trigger various downstream signaling pathways leading to cell cycle arrest and apoptosis. Additionally, the electrophilic nature of the quinone ring allows it to react with cellular nucleophiles, such as thiol groups in proteins and glutathione, disrupting cellular function.
Researchers investigating this compound should focus on its cytotoxic and anti-proliferative effects on relevant cell lines. Key experimental considerations include determining the half-maximal inhibitory concentration (IC50) to quantify its potency, analyzing its impact on the cell cycle, and elucidating the apoptotic pathways it may induce.
Quantitative Data Summary
Table 1: Cytotoxicity of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A549 | Lung Carcinoma | Data to be determined |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| HCT116 | Colon Carcinoma | Data to be determined |
| U-87 MG | Glioblastoma | Data to be determined |
Table 2: Cell Cycle Analysis of A549 Cells Treated with (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate for 24 hours
| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Vehicle Control) | Data to be determined | Data to be determined | Data to be determined |
| IC50/2 | Data to be determined | Data to be determined | Data to be determined |
| IC50 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the cellular effects of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate.
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well flat-bottom plates
-
(4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Cancer cell lines of interest
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of the compound in DMSO. Create serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on the progression of the cell cycle.
Materials:
-
6-well plates
-
(4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate
-
Complete cell culture medium
-
Cancer cell lines of interest
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at various concentrations (e.g., IC50/2, IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control group.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Cell Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample. Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. [PDF] SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW | Semantic Scholar [semanticscholar.org]
- 4. granthaalayahpublication.org [granthaalayahpublication.org]
- 5. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate synthesis. The information is tailored for researchers, scientists, and drug development professionals.
I. Synthesis Overview
The synthesis of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate can be conceptualized as a three-stage process. The initial step involves the formation of the 6,7-dichloro-1,4-naphthoquinone core. This is followed by the introduction of hydroxyl groups at the 5 and 8 positions to form the 6,7-dichloronaphthazarin intermediate. The final stage is the diacetylation of this intermediate to yield the target product.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the synthesis, providing potential causes and solutions.
Stage 1: Synthesis of 6,7-Dichloro-1,4-naphthoquinone
Q1: The yield of the Diels-Alder reaction is low. What are the potential causes and how can I improve it?
A1: Low yields in the Diels-Alder reaction between 1,4-benzoquinone and 3,4-dichlorothiophene 1,1-dioxide can be attributed to several factors:
-
Reaction Temperature and Time: The thermal extrusion of sulfur dioxide from the thiophene dioxide requires elevated temperatures. However, excessively high temperatures can lead to decomposition of the starting materials or the product. It is crucial to carefully control the temperature and reaction time.
-
Purity of Reactants: Impurities in the 1,4-benzoquinone or the dichlorothiophene dioxide can inhibit the reaction or lead to side products. Ensure the purity of your starting materials.
-
Oxidation Step: The intermediate from the Diels-Alder reaction needs to be oxidized to the final naphthoquinone. Incomplete oxidation will result in a lower yield of the desired product.
| Parameter | Recommendation | Potential Impact on Yield |
| Reaction Temperature | 110-130 °C | Too low: slow or incomplete reaction. Too high: decomposition. |
| Reaction Time | 2-4 hours | Insufficient time leads to incomplete reaction. |
| Solvent | High-boiling, inert solvent (e.g., toluene, xylene) | Ensures appropriate reaction temperature can be reached. |
| Oxidizing Agent | Air or a mild chemical oxidant | Incomplete oxidation will reduce the final product yield. |
Q2: I am observing the formation of side products in the first stage. How can I minimize them?
A2: Side product formation is often due to the high reactivity of the starting materials under the reaction conditions.
-
Polymerization of Benzoquinone: 1,4-benzoquinone can polymerize at high temperatures. Adding the benzoquinone portion-wise to the reaction mixture can help to maintain a low concentration and minimize polymerization.
-
Alternative Reaction Pathways: The use of a radical scavenger can sometimes help to prevent unwanted side reactions.
Stage 2: Synthesis of 6,7-Dichloro-5,8-dihydroxy-1,4-naphthoquinone (Dichloronaphthazarin)
Q3: The hydroxylation of 6,7-dichloro-1,4-naphthoquinone is not proceeding as expected. What are some alternative approaches?
A3: The direct hydroxylation of the dichloronaphthoquinone ring at the 5 and 8 positions is a challenging transformation. If direct hydroxylation methods are proving unsuccessful, consider a multi-step approach:
-
Reduction to the Hydroquinone: The 1,4-naphthoquinone can be reduced to the corresponding 1,4-dihydroxynaphthalene derivative.
-
Oxidative Hydroxylation: The resulting hydroquinone may be more amenable to oxidation that introduces the hydroxyl groups at the 5 and 8 positions. This is a complex area of quinone chemistry, and a survey of specialized literature on naphthazarin synthesis is recommended.
| Parameter | Recommendation | Potential Impact on Yield |
| Reducing Agent | Sodium dithionite, catalytic hydrogenation | Incomplete reduction will leave starting material. |
| Oxidizing Agent | To be determined based on literature for similar substrates. | Harsh conditions can lead to decomposition. |
Stage 3: Synthesis of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate
Q4: The acetylation of the dichloronaphthazarin is incomplete, or I am getting a mixture of mono- and di-acetylated products. How can I drive the reaction to completion?
A4: Incomplete acetylation is a common issue. To favor the formation of the diacetate product:
-
Excess Acetic Anhydride: Use a significant excess of acetic anhydride to act as both the acetylating agent and the solvent.
-
Catalyst: The reaction is typically catalyzed by a strong acid, such as sulfuric acid, or a base like pyridine. The choice of catalyst can influence the reaction rate and yield.
-
Reaction Temperature: Gently heating the reaction mixture can increase the rate of reaction. However, be cautious of potential decomposition at higher temperatures.
| Parameter | Recommendation | Potential Impact on Yield |
| Acetic Anhydride | 5-10 equivalents (or as solvent) | Ensures complete acetylation. |
| Catalyst | Catalytic amount of concentrated H₂SO₄ or pyridine | Speeds up the reaction. |
| Temperature | Room temperature to 50 °C | Higher temperatures can increase rate but also risk decomposition. |
| Reaction Time | 1-3 hours, monitor by TLC | Ensures the reaction goes to completion. |
Q5: The final product is difficult to purify. What are some effective purification strategies?
A5: The crude product after acetylation is often contaminated with acetic acid, residual acetic anhydride, and potentially some starting material or mono-acetylated product.
-
Work-up: A common procedure is to quench the reaction mixture by pouring it into ice water. The product should precipitate as a solid.
-
Washing: Thoroughly wash the filtered solid with water to remove acetic acid, and then with a cold, non-polar solvent like hexane to remove non-polar impurities.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is often the most effective method for obtaining a pure product.
-
Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be used to separate the diacetate from any remaining starting material or mono-acetylated intermediate.
III. Experimental Protocols
Protocol 1: Synthesis of 6,7-Dichloro-1,4-naphthoquinone
-
In a round-bottom flask equipped with a reflux condenser, combine 1,4-benzoquinone (1.0 eq) and 3,4-dichlorothiophene 1,1-dioxide (1.1 eq) in a high-boiling inert solvent such as toluene or xylene.
-
Heat the mixture to reflux (approximately 110-130 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The intermediate adduct is then oxidized to the naphthoquinone. This can often be achieved by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate
-
To a flask containing 6,7-dichloro-5,8-dihydroxy-1,4-naphthoquinone (1.0 eq), add a significant excess of acetic anhydride (e.g., 10 equivalents or enough to act as the solvent).
-
With stirring, add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) or pyridine (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature for 1-3 hours, or gently warm to 40-50 °C if the reaction is slow. Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker of ice water with vigorous stirring.
-
The product should precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water, followed by a small amount of cold ethanol or hexane.
-
Dry the product under vacuum.
-
If necessary, further purify the product by recrystallization from a suitable solvent system.
IV. Troubleshooting Workflow
preventing degradation of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate in solution?
A1: Based on the chemical structure, a di-acetylated, di-chlorinated naphthoquinone, the primary degradation pathways in solution are likely to be:
-
Hydrolysis: The two acetyl (ester) groups are susceptible to acid- or base-catalyzed hydrolysis, which would yield the corresponding hydroquinone or other intermediates. Ester bonds in pharmaceuticals are known to be prone to hydrolysis at extreme pH levels.[1]
-
Reduction: The naphthoquinone ring can be reduced to the corresponding naphthohydroquinone. This can be a spontaneous process, especially upon storage, and can also be induced by light (photoreduction).[2]
-
Photodegradation: Exposure to light, particularly UV light, can lead to photoreduction and other degradation reactions. Naphthoquinones are known to be photochemically active.[2][3]
-
Thermal Degradation: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions. The thermal stability of quinones is highly dependent on their specific molecular structure.[4]
Q2: What are the initial signs of degradation in my solution?
A2: Visual inspection may reveal a color change in the solution. Naphthoquinone reduction to hydroquinones can lead to a change or loss of color. For quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended to detect the appearance of degradation products and a decrease in the concentration of the parent compound.
Q3: How should I prepare and store stock solutions of this compound to maximize stability?
A3: To maximize stability, stock solutions should be prepared in a suitable aprotic solvent, such as anhydrous DMSO or acetonitrile. It is advisable to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The containers should be tightly sealed and protected from light, for example, by using amber vials or wrapping them in aluminum foil. For acylated naphthoquinones, storage in dry amber flasks under a nitrogen atmosphere has been recommended even for the solid state to prevent spontaneous reduction.
Q4: What is the recommended pH range for working with this compound in aqueous solutions?
A4: While specific data for this compound is unavailable, it is generally recommended to maintain a pH range of 4-6 for solutions of compounds with ester linkages to minimize both acid- and base-catalyzed hydrolysis. It is crucial to perform pH stability studies to determine the optimal pH for your specific experimental conditions.
Troubleshooting Guides
Issue 1: Rapid loss of parent compound concentration in aqueous buffer.
| Potential Cause | Troubleshooting Step | Preventative Measure |
| Hydrolysis | Analyze the sample by LC-MS to identify hydrolysis products (loss of one or both acetyl groups). | Maintain the pH of the aqueous solution between 4 and 6. Use buffers with minimal catalytic activity. Prepare fresh solutions before each experiment. |
| Reduction | Use UV-Vis spectroscopy to check for changes in the absorbance spectrum, which can indicate the formation of the hydroquinone. | De-gas buffers to remove dissolved oxygen. Consider adding antioxidants, but verify their compatibility with your experimental system. |
| Adsorption | Quantify the compound in the supernatant after centrifugation to check for loss due to adsorption to the container walls. | Use low-adsorption plasticware or silanized glassware. Include a small percentage of organic solvent or a non-ionic surfactant in the buffer if compatible with the experiment. |
Issue 2: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step | Preventative Measure |
| Photodegradation | Run a control experiment where one set of solutions is protected from light and another is exposed to ambient light. Compare the degradation profiles. | Work under low-light conditions or use amber-colored labware. Protect solutions from light during storage and incubation. |
| Temperature Fluctuations | Monitor the temperature of the solutions during the experiment. | Use a temperature-controlled incubator or water bath. Avoid leaving solutions at room temperature for extended periods. |
| Stock Solution Degradation | Re-analyze the concentration and purity of the stock solution. | Prepare fresh stock solutions regularly. Store stock solutions in small, single-use aliquots at -80°C. |
Experimental Protocols
Protocol 1: pH Stability Assessment
This protocol outlines a general method for assessing the stability of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate at different pH values.
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffer for pH 2-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-10).
-
Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a high concentration.
-
Incubation: Dilute the stock solution into each buffer to a final concentration suitable for your analytical method. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH value to determine the degradation rate.
Protocol 2: Photostability Assessment
This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.
-
Sample Preparation: Prepare solutions of the compound in a photostable solvent or your experimental medium. Prepare a "dark" control sample wrapped in aluminum foil and a "light-exposed" sample.
-
Light Exposure: Place the light-exposed sample in a photostability chamber that provides a standardized light exposure (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). The dark control should be placed in the same chamber.
-
Sampling: At appropriate time intervals, take samples from both the light-exposed and dark control solutions.
-
Analysis: Analyze the samples using a validated HPLC method.
-
Evaluation: Compare the degradation in the light-exposed sample to that in the dark control to determine the extent of photodegradation.
Data Presentation
Table 1: Summary of Factors Influencing Degradation of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate in Solution
| Factor | Potential Effect | Recommendation |
| pH | Increased degradation at acidic (<4) and basic (>7) pH due to hydrolysis. | Maintain pH in the range of 4-6. |
| Temperature | Increased degradation rate at higher temperatures. | Store solutions at low temperatures (-20°C or -80°C) and conduct experiments at controlled, and where possible, lower temperatures. |
| Light | Photoreduction and photodegradation, especially under UV light. | Protect solutions from light at all times using amber vials or by wrapping containers in foil. |
| Oxygen | May promote oxidative degradation of the hydroquinone form. | Use de-gassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. |
| Solvent | Protic solvents (e.g., water, methanol) can participate in hydrolysis. | Use aprotic solvents (e.g., DMSO, acetonitrile) for stock solutions. Minimize the concentration of organic solvents in aqueous buffers if they are not part of the experimental design. |
Visualizations
Caption: Potential degradation pathways for the target compound.
Caption: General workflow for conducting a stability study.
References
Technical Support Center: Optimizing Experiments with (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate (DDN)
Welcome to the technical support center for (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate , also known as DDN . This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to facilitate successful experimentation.
Quick Facts & Data Summary
Below is a summary of key quantitative information for DDN.
| Property | Value | Source |
| Molecular Formula | C₁₄H₈Cl₂O₆ | PubChem |
| Molecular Weight | 343.12 g/mol | |
| CAS Number | 118006-14-7 | [1] |
| Synonyms | DDN, 2,3-Dichloro-naphthazarin diacetate, 5,8-Diacetyloxy-2,3-dichloro-1,4-naphthoquinone, 5,8-bis(acetyloxy)-2,3-dichloro-1,4-naphthalenedione | |
| Solubility | Soluble in DMSO (e.g., 2 mg/mL) | |
| Storage | 2-8°C | |
| Appearance | Light orange to dark orange powder |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DDN?
A1: DDN is a selective insulin receptor (IR) activator. It functions as an insulin sensitizer and a glucose-lowering insulin mimetic with oral bioavailability. DDN directly binds to the kinase domain of the insulin receptor, which induces the phosphorylation of downstream signaling proteins Akt and ERK. This activation enhances glucose uptake in cells.
Q2: I am observing low or no activity of DDN in my cell-based assay. What are the possible causes and solutions?
A2: Several factors could contribute to a lack of activity. Consider the following troubleshooting steps:
-
Compound Integrity: Ensure the compound has been stored correctly at 2-8°C to prevent degradation.
-
Solubility Issues: DDN is soluble in DMSO. Ensure that you are preparing a fresh stock solution in high-quality, anhydrous DMSO and that it is fully dissolved before diluting into your aqueous assay buffer. Precipitates in the media can significantly lower the effective concentration.
-
Cell Line Sensitivity: The expression level of the insulin receptor on your chosen cell line will dictate the cellular response. Verify the IR expression in your cells.
-
Assay Conditions: Ensure your assay buffer and media conditions are compatible with the compound and do not interfere with its activity.
Q3: What is a good starting concentration range for my in vitro experiments?
A3: While specific optimal concentrations are cell-type and assay-dependent, for initial screening in cell-based assays, a common starting point for small molecules is a dose-response curve ranging from low nanomolar to mid-micromolar concentrations (e.g., 1 nM to 10 µM). Based on the activity of related naphthoquinone compounds in cancer cell lines, potent effects can often be observed in the low micromolar range.
Q4: I am observing cytotoxicity in my experiments. Is this expected?
A4: While DDN's primary described role is as an insulin receptor activator, the 1,4-naphthoquinone scaffold is present in many compounds with known anticancer and cytotoxic effects. This class of molecules can generate reactive oxygen species (ROS), which can lead to oxidative stress and cell death. It is advisable to perform a cytotoxicity assay (e.g., MTT or LDH release assay) in parallel with your functional assays to distinguish between specific IR-mediated effects and general cytotoxicity.
Q5: How should I prepare my stock and working solutions of DDN?
A5:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Warm the solution gently if needed to ensure it is fully dissolved. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in your cell culture medium or assay buffer. Ensure the final concentration of DMSO in your assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Experimental Protocols
General Protocol for In Vitro Cell-Based Assay for Insulin Receptor Activation
This protocol provides a general workflow for assessing the activity of DDN on the phosphorylation of Akt, a downstream target of the insulin receptor.
-
Cell Culture:
-
Culture a cell line known to express the insulin receptor (e.g., adipocytes, hepatocytes, or specific cancer cell lines) in the appropriate growth medium until they reach 70-80% confluency.
-
-
Serum Starvation:
-
To reduce basal signaling, serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.
-
-
Compound Preparation:
-
Prepare a fresh series of dilutions of DDN from your DMSO stock solution into the serum-free medium. Include a vehicle control (DMSO only) and a positive control (e.g., insulin).
-
-
Cell Treatment:
-
Remove the serum-free medium and add the medium containing the different concentrations of DDN or controls to the cells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. This time may need to be optimized.
-
-
Cell Lysis:
-
After incubation, place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 15 minutes, then scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting to detect the levels of phosphorylated Akt (p-Akt) and total Akt.
-
Analyze the band intensities to determine the effect of DDN on Akt phosphorylation.
-
Visualizations
Signaling Pathway of DDN
Caption: DDN activates the Insulin Receptor, leading to phosphorylation of Akt and ERK and enhanced glucose uptake.
Experimental Workflow for DDN Activity Assay
Caption: A typical experimental workflow for assessing the in vitro activity of DDN on a target signaling pathway.
References
Technical Support Center: Troubleshooting (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate Precipitation in Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the precipitation of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate in experimental media.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate precipitation in my media?
A1: Initial signs of precipitation can include the appearance of a faint cloudiness, visible particles, or a crystalline solid in the cell culture media after the addition of the compound.[1] This may be observed immediately or after a period of incubation. It is crucial to distinguish this from microbial contamination, which may also cause turbidity but is often accompanied by a rapid pH change.[1]
Q2: What are the primary reasons for the precipitation of this compound?
A2: The precipitation of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate is likely due to its physicochemical properties and its interaction with the aqueous environment of the culture media. Key contributing factors include:
-
Low Aqueous Solubility: The compound has an estimated XLogP3 value of 2.6, suggesting it is somewhat hydrophobic and may have limited solubility in aqueous solutions like cell culture media.[2]
-
High Final Concentration: The intended experimental concentration may exceed the compound's solubility limit in the specific medium being used.[1][3]
-
Solvent Shock: When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous medium, the rapid change in solvent polarity can cause the compound to precipitate out of solution.
-
Media Composition: Components of the media, such as salts, proteins (especially in serum-containing media), and amino acids, can interact with the compound and reduce its solubility.
-
pH and Temperature: The pH of the media and temperature fluctuations can influence the solubility of the compound.
Q3: Can the way I prepare my stock solution affect precipitation?
A3: Absolutely. The choice of solvent, the concentration of the stock solution, and how it is stored and diluted can all significantly impact the solubility of the compound in the final culture medium. It is crucial to use a high-purity solvent in which the compound is highly soluble and to dilute the stock solution into the media in a way that minimizes local concentration gradients.
Troubleshooting Guide
If you are experiencing precipitation of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate, follow these troubleshooting steps:
Step 1: Visually Inspect and Confirm Precipitation
-
Carefully observe the medium for any signs of cloudiness, particles, or crystals.
-
If possible, examine a sample under a microscope to differentiate between amorphous precipitate and crystalline structures. This can help distinguish compound precipitation from other issues like bacterial or fungal contamination.
Step 2: Review Your Protocol and Preparation Method
-
Stock Solution:
-
What solvent was used for the stock solution (e.g., DMSO, ethanol)?
-
What is the concentration of the stock solution? Highly concentrated stocks are more prone to causing precipitation upon dilution.
-
How was the stock solution stored (temperature, light exposure)?
-
-
Working Solution:
-
What was the final concentration of the compound in the media?
-
How was the stock solution added to the media (e.g., added directly, intermediate dilution)?
-
Was the medium pre-warmed before adding the compound?
-
Step 3: Systematic Troubleshooting Approaches
If precipitation is confirmed, consider the following systematic approaches to identify and resolve the issue.
Experimental Workflow for Troubleshooting Precipitation
References
Technical Support Center: Dichlorinated Naphthoquinones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dichlorinated naphthoquinones.
Troubleshooting Guides
Low Reaction Yields & Side Product Formation
Low yields and the formation of multiple products are common hurdles in the synthesis and modification of dichlorinated naphthoquinones. The following table outlines frequent issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield (<40%) | Inefficient heating methods (e.g., prolonged reflux without a catalyst). Incomplete reaction. Degradation of starting material or product. Suboptimal choice of catalyst, solvent, or reaction temperature. | Consider alternative energy sources like microwave irradiation to potentially shorten reaction times.[1] Optimize reaction conditions by screening different catalysts (e.g., Lewis acids for Michael additions), solvents, and temperatures.[1] Ensure starting materials are pure and dry. |
| Multiple Spots on TLC Plate (Side Products) | In substitution reactions with di-halogenated naphthoquinones, a mixture of mono- and di-substituted products can form.[1] Strong electron-withdrawing groups can favor the formation of di-substituted derivatives.[1] When starting from naphthalene oxidation, impurities like phthalic acid and benzoic acid can be present.[1] | To favor mono-substitution, consider using a bulky protecting group or optimizing the stoichiometry of the nucleophile. For di-substitution, using an excess of the nucleophile and a stronger base might be effective. Purification methods like flash column chromatography are often necessary to separate the desired product from side products. |
| Nucleophilic Substitution Reaction Not Proceeding | The nucleophile may not be strong enough under the current reaction conditions. The solvent may not be appropriate for the reaction. The temperature may be too low. | If using a weak base like potassium carbonate in an aprotic solvent (e.g., THF, DMF) is unsuccessful, try a stronger base such as potassium tert-butoxide. Consider changing to a higher-boiling point solvent to allow for higher reaction temperatures (e.g., refluxing toluene). The addition of a catalyst, such as a Lewis acid, may be necessary for certain Michael additions. |
| Reaction with 2-hydroxy-1,4-naphthoquinone (Lawsone) is Unsuccessful | 2-hydroxy-1,4-naphthoquinone exists in tautomeric equilibrium with its keto form, which can render the quinone ring less electrophilic and inhibit reactions like thia-Michael additions. | Consider using a protecting group for the hydroxyl function to prevent tautomerization. Alternatively, explore different synthetic routes that do not involve direct reaction with the unprotected Lawsone. |
Frequently Asked Questions (FAQs)
Q1: My dichlorinated naphthoquinone compound is not dissolving. What should I do?
A1: 2,3-Dichloro-1,4-naphthoquinone is known to be practically insoluble in water. However, it is soluble in many organic solvents. Try dissolving your compound in solvents such as acetone, alcohols, benzene, or dichloromethane. Solubility can often be increased by gently heating the mixture. For cell-based assays, a stock solution in an organic solvent like DMSO is typically prepared first and then diluted in the aqueous culture medium.
Q2: What are the best practices for handling and storing dichlorinated naphthoquinones?
A2: Dichlorinated naphthoquinones should be handled with care. They are typically yellow crystalline solids. It is important to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols by working in a well-ventilated area, preferably a fume hood. Store the compound in a cool, dry place in a tightly sealed container, away from oxidizing agents.
Q3: I am seeing unexpected reactivity with thiol-containing reagents in my experiment. Why is this happening?
A3: Naphthoquinones are known to react with nucleophiles, particularly thiols. This can occur via a Michael addition reaction. If your experimental system contains molecules with free thiol groups (e.g., cysteine residues in proteins, glutathione in cell culture media), the dichlorinated naphthoquinone may covalently bind to them. This reactivity is a key aspect of their biological activity.
Q4: How can I purify my dichlorinated naphthoquinone product after a reaction?
A4: The appropriate purification method will depend on your specific product and the impurities present. Flash column chromatography using silica gel is a widely used and effective technique. Recrystallization can also be employed, but careful selection of the solvent system is crucial to achieve good recovery. For crude products obtained from naphthalene oxidation, washing with water can help remove water-soluble acidic impurities. In some instances, preparative thin-layer chromatography (TLC) may be suitable for final purification.
Data Presentation
Solubility of 2,3-Dichloro-1,4-naphthoquinone
| Solvent | Solubility | Notes |
| Water | Insoluble (0.008 g/L) | |
| Acetone | Soluble | |
| Alcohols (e.g., Ethanol, Methanol) | Soluble | |
| Benzene | Soluble | |
| Dichloromethane | Soluble | |
| Toluene | Soluble (especially when hot) | |
| Ether | Slightly Soluble | |
| Petroleum Ether | Slightly Soluble |
Note: Solubility can be temperature-dependent, often increasing with higher temperatures.
Experimental Protocols
General Procedure for Nucleophilic Substitution with Amines
This protocol describes a general method for the reaction of 2,3-dichloro-1,4-naphthoquinone with an amine nucleophile.
Materials:
-
2,3-dichloro-1,4-naphthoquinone
-
Amine nucleophile
-
Ethanol
-
Sodium Carbonate (Na₂CO₃)
-
Chloroform
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Thin-layer chromatography (TLC) supplies
-
Standard laboratory glassware and magnetic stirrer
Methodology:
-
Dissolve 1.0 g (approximately 4.4 mmol) of 2,3-dichloro-1,4-naphthoquinone in 50 mL of ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Add the desired amine nucleophile to the solution. The molar ratio of the nucleophile to the naphthoquinone may need to be optimized for your specific reaction.
-
Add approximately 1.5 g of sodium carbonate to the reaction mixture.
-
Stir the reaction at room temperature for 5-6 hours. The color of the solution should change, indicating the progress of the reaction.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, add 30 mL of chloroform to the reaction mixture.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
General Procedure for Nucleophilic Substitution with Thiols
This protocol provides a general method for the reaction of a substituted chloro-naphthoquinone with a thiol nucleophile.
Materials:
-
N-substituted-2-chloro-1,4-naphthoquinone derivative
-
Thiol nucleophile
-
Ethanol
-
Sodium Carbonate (Na₂CO₃)
-
Chloroform
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Thin-layer chromatography (TLC) supplies
-
Standard laboratory glassware and magnetic stirrer
Methodology:
-
Dissolve the N-substituted-2-chloro-1,4-naphthoquinone derivative in ethanol.
-
Add the desired thiol nucleophile to the solution.
-
Add sodium carbonate to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, work up the reaction by adding chloroform and washing with water.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the product using an appropriate method like column chromatography.
Signaling Pathways and Experimental Workflows
Dichlorinated naphthoquinones are known to modulate several key signaling pathways implicated in cell proliferation, cell cycle control, and apoptosis. Their reactivity towards nucleophiles, particularly cysteine residues in proteins, is a key mechanism of their biological activity.
Inhibition of MAPK Signaling Pathway
Inhibition of Cdc25 Phosphatases and Cell Cycle Arrest
General Experimental Workflow for Assessing Biological Activity
References
how to increase the stability of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate?
A1: The primary degradation pathways for this compound are hydrolysis of the two acetate ester groups and reduction or oxidation of the naphthoquinone ring. The presence of electron-withdrawing chloro groups can influence the reactivity of the quinone system.
Q2: How does pH affect the stability of the compound?
A2: The stability of the acetate ester linkages is highly pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the esters to the corresponding naphthoquinone-diol. The rate of hydrolysis is generally lowest in the slightly acidic pH range (pH 4-6).
Q3: Is the compound sensitive to light?
A3: Yes, naphthoquinone derivatives, particularly chlorinated ones, can be susceptible to photodegradation. Exposure to UV light can lead to the formation of reactive species and subsequent degradation of the compound. It is recommended to handle the compound and its solutions in amber vials or under low-light conditions.
Q4: What are the visible signs of degradation?
A4: Degradation may be indicated by a color change in the solid compound or its solutions. The formation of hydrolysis products or other degradants can alter the chromophore of the naphthoquinone system. Precipitation may also occur if the degradation products are less soluble. For accurate assessment, chromatographic methods like HPLC are recommended to quantify the parent compound and detect impurities.
Troubleshooting Guides
Issue 1: Loss of Potency or Inconsistent Results in Aqueous Buffers
Symptoms:
-
Decreased biological activity over time.
-
Poor reproducibility between experiments.
-
Appearance of new peaks in HPLC analysis.
Possible Cause:
-
Hydrolysis of the acetate ester groups in the aqueous buffer.
Solutions:
| Strategy | Recommendation | Rationale |
| pH Control | Maintain the pH of the aqueous solution between 4 and 6. | Minimizes the rate of both acid-catalyzed and base-catalyzed ester hydrolysis. |
| Temperature Control | Perform experiments at controlled, low temperatures (e.g., 4°C) whenever possible. | Hydrolysis is a chemical reaction with a rate that is dependent on temperature. Lowering the temperature will slow down the degradation. |
| Use of Co-solvents | Prepare stock solutions in a non-aqueous, water-miscible solvent like DMSO or ethanol and dilute into aqueous buffer immediately before use. | This minimizes the time the compound is exposed to water, thereby reducing the extent of hydrolysis. |
| Lyophilization | For long-term storage of formulated material, consider lyophilization to remove water. | In the solid state, the mobility of molecules is restricted, significantly slowing down hydrolysis. |
Issue 2: Discoloration of Solid Compound or Stock Solutions
Symptoms:
-
The solid compound changes color upon storage.
-
Stock solutions in organic solvents (e.g., DMSO) darken over time.
Possible Cause:
-
Oxidative degradation of the naphthoquinone ring, potentially accelerated by light or impurities.
Solutions:
| Strategy | Recommendation | Rationale |
| Inert Atmosphere | Store the solid compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). | This displaces oxygen and minimizes oxidative degradation. |
| Antioxidant Addition | For solution-based formulations, consider the addition of an antioxidant. For organic solutions, butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be used. For aqueous solutions, ascorbic acid or sodium metabisulfite are options.[1] | Antioxidants can scavenge free radicals and reactive oxygen species that may initiate the degradation of the quinone moiety.[1] |
| Chelating Agents | If metal ion contamination is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA). | Metal ions can catalyze oxidative reactions; chelating agents sequester these ions, preventing them from participating in degradation pathways.[2] |
| Light Protection | Always store the compound and its solutions in amber vials or protected from light. | As a chlorinated naphthoquinone, the compound is likely susceptible to photodegradation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines a general procedure for developing an HPLC method to assess the stability of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate.
1. Materials and Reagents:
-
(4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid
-
Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
2. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid).
-
Gradient: Start at a suitable composition (e.g., 50% B), ramp to a higher percentage of B to elute the parent compound and potential degradants.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength of maximum absorbance for the parent compound.
-
Column Temperature: 30°C
3. Forced Degradation Study:
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Incubate the compound in 3% H₂O₂ at room temperature.
-
Photodegradation: Expose a solution of the compound to UV light.
-
Thermal Degradation: Heat the solid compound or a solution at an elevated temperature.
-
Analyze samples at various time points by HPLC to monitor the formation of degradation products and the decrease in the parent peak.
4. Method Validation:
-
The method should be validated for specificity (ability to separate the parent peak from degradant peaks), linearity, accuracy, and precision according to standard guidelines.
Protocol 2: Formulation for Improved Aqueous Stability
This protocol describes the preparation of a formulation aimed at increasing the stability of the compound in an aqueous medium for in vitro experiments.
1. Materials:
-
(4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate
-
Dimethyl sulfoxide (DMSO)
-
Citrate buffer (pH 5.0)
-
Ascorbic acid
2. Stock Solution Preparation (10 mM):
-
Dissolve the required amount of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate in DMSO to make a 10 mM stock solution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
3. Working Solution Preparation (100 µM):
-
Prepare a fresh 100 µM working solution immediately before each experiment.
-
To the citrate buffer (pH 5.0), add ascorbic acid to a final concentration of 0.1 mg/mL to mitigate oxidative degradation.[1]
-
Add the 10 mM DMSO stock solution to the buffer containing the antioxidant to achieve the final desired concentration (e.g., 10 µL of 10 mM stock in 990 µL of buffer for a 100 µM solution).
-
Mix thoroughly by vortexing. Use the solution promptly.
Visualizations
Caption: Primary degradation pathways for the target compound.
Caption: Recommended workflow for experiments to minimize degradation.
References
Validation & Comparative
Efficacy of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate Compared to Other Quinones: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate and other quinone-based compounds as anticancer agents. Due to the limited availability of specific experimental data for (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate in publicly accessible literature, this guide will focus on a structurally related compound, 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ), to provide insights into the potential efficacy of dichloro-naphthoquinone derivatives. The guide will present available quantitative data, detailed experimental methodologies for common anticancer assays, and visualizations of relevant cellular pathways.
Introduction to Quinones in Cancer Therapy
Quinones are a class of organic compounds that are widely distributed in nature and have garnered significant interest in cancer research due to their diverse biological activities.[1] Their anticancer effects are often attributed to their ability to accept one or two electrons, leading to the formation of reactive oxygen species (ROS) and the arylation of cellular macromolecules, which can induce cellular damage and apoptosis in cancer cells.[2] Naphthoquinones, a subclass of quinones, have shown particular promise, with several derivatives demonstrating potent cytotoxic effects against various cancer cell lines.[3] The substitution pattern on the naphthoquinone scaffold, including halogenation, plays a crucial role in modulating their biological activity.[4]
Comparative Efficacy: Focus on a Dichloro-Naphthoquinone Analog
Quantitative Data: In Vitro Cytotoxicity of DCDMNQ
The following table summarizes the 50% inhibitory concentration (IC50) values of DCDMNQ against a panel of human prostate cancer cell lines and a normal bone marrow cell line.
| Cell Line | Type | IC50 (µM) |
| LNCaP | Androgen-dependent prostate cancer | 1 |
| CWR-22 | Androgen-dependent prostate cancer | 3 |
| PC-3 | Androgen-independent prostate cancer | 1.5 |
| DU-145 | Androgen-independent prostate cancer | 3 |
| HS-5 | Normal bone marrow | 10 |
Data sourced from a study on the cytotoxicity of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone.
These results indicate that DCDMNQ exhibits significant cytotoxic activity against both androgen-dependent and -independent prostate cancer cells at low micromolar concentrations. Notably, the higher IC50 value against the normal bone marrow cell line (HS-5) suggests a degree of selectivity for cancer cells, a desirable characteristic for a potential therapeutic agent.
Experimental Protocols
To facilitate the evaluation of novel quinone derivatives like (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate, this section outlines standard experimental protocols for assessing cytotoxicity and cell cycle effects.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for various time points (e.g., 24 and 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action of quinone compounds is crucial for understanding their mechanisms. The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway affected by a naphthoquinone derivative and a typical experimental workflow for its evaluation.
Caption: Hypothetical signaling pathway of a naphthoquinone derivative inducing apoptosis.
Caption: General experimental workflow for anticancer drug development.
Conclusion
While direct experimental evidence for the efficacy of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate is currently limited, the available data on structurally related dichloro-naphthoquinone derivatives, such as DCDMNQ, suggest that this class of compounds holds promise as anticancer agents. The presence of the dichloro-substituents appears to be a key feature for potent cytotoxic activity. Further investigation into the synthesis and biological evaluation of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate is warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic evaluation of this and other novel quinone-based compounds in the pursuit of more effective cancer therapies.
References
- 1. Naphthoquinones and derivatives as potential anticancer agents: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of synthesized 1,4-naphthoquinone analogues on selected human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects [mdpi.com]
A Comparative Guide: Dichloro-Naphthoquinone Derivatives vs. Doxorubicin in Oncology Research
In the landscape of cancer therapeutics, the anthracycline antibiotic Doxorubicin stands as a cornerstone of chemotherapy regimens for a wide array of malignancies.[] However, its clinical utility is often hampered by significant side effects, most notably cardiotoxicity, and the development of drug resistance.[2] This has spurred the investigation of novel anticancer agents with distinct mechanisms of action. Among these, the naphthoquinone scaffold, a core component of doxorubicin itself, has emerged as a promising pharmacophore.[3][4][5]
This guide provides a comparative analysis of Doxorubicin and a specific class of investigational compounds: (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate and related dichloro-1,4-naphthoquinone derivatives. We will examine their mechanisms of action, present comparative cytotoxicity data, and provide detailed experimental protocols for their evaluation.
Mechanism of Action: A Tale of Two Pathways
While both Doxorubicin and naphthoquinone derivatives exert cytotoxic effects on cancer cells, their primary mechanisms of action differ significantly.
Doxorubicin: A Multi-Pronged Assault on DNA Doxorubicin's anticancer activity is primarily attributed to its ability to interfere with DNA replication and function. Its planar anthraquinone ring intercalates between DNA base pairs, obstructing the processes of replication and transcription. Furthermore, it inhibits the enzyme topoisomerase II, leading to the stabilization of a complex that causes DNA double-strand breaks and ultimately triggers apoptotic cell death. A third mechanism involves the generation of reactive oxygen species (ROS) through redox cycling, which induces further damage to DNA, proteins, and cell membranes.
Dichloro-1,4-Naphthoquinone Derivatives: Mitochondria and ROS-Mediated Apoptosis In contrast, many synthetic naphthoquinone derivatives, including the dichloro-substituted class, primarily function by inducing overwhelming oxidative stress. Their quinone structure allows them to undergo redox cycling, leading to a massive production of ROS. This process is often localized within the mitochondria, disrupting the mitochondrial membrane potential and triggering the intrinsic pathway of apoptosis. Unlike Doxorubicin, direct DNA intercalation is not considered the primary mechanism for many of these derivatives, offering a potential advantage against cancer cells that have developed resistance to DNA-damaging agents.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize reported IC50 values for Doxorubicin and representative 1,4-naphthoquinone derivatives across various human cancer cell lines.
Table 1: Cytotoxicity of Doxorubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| PC3 | Prostate Cancer | ~0.90 (2.64 µg/ml)¹ | Not Specified |
| HepG2 | Liver Cancer | ~5.05 (14.72 µg/ml)¹ | Not Specified |
| HCT116 | Colon Cancer | ~8.34 (24.30 µg/ml)¹ | Not Specified |
| A549 | Lung Cancer | 0.23 | 72 |
| HeLa | Cervical Cancer | ~1.00 (2.9 µM as mM)² | 24 |
| MCF-7 | Breast Cancer | ~0.86 (2.5 µM as mM)² | 24 |
| MDA-MB-231 | Breast Cancer | 6.602 | 48 |
¹Calculated from µg/ml assuming a molecular weight of 543.5 g/mol . Data may vary significantly between studies based on assay conditions. ²Original data in mM, assumed to be µM for consistency.
Table 2: Cytotoxicity of Representative Naphthoquinone Derivatives
| Compound Class/Derivative | Cell Line | Cancer Type | IC50 (µM) |
| 2-bromo-3-(substituted-amino)-1,4-naphthoquinone (Comp. 10) | HEC1A | Endometrial Cancer | 1.24 |
| 2,3-disubstituted-1,4-naphthoquinone (Comp. 8) | A2780 | Ovarian Cancer | 4.24 |
| Benzoacridinedione derivative (Comp. 6b) | MCF-7 | Breast Cancer | 5.40 |
| (2-Chloroethylthio)-1,4-naphthoquinone (Comp. 30, 32) | Various | Prostate Cancer | Nanomolar range |
Note: Data for naphthoquinone derivatives are sourced from various studies evaluating different specific structures. This table illustrates the potential potency of this chemical class.
Experimental Protocols & Workflow
Accurate comparison requires standardized methodologies. Below are foundational protocols for assessing cytotoxicity and apoptosis.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Doxorubicin, naphthoquinone derivatives) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include untreated and vehicle-only (e.g., 0.1% DMSO) controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Annexin-binding buffer to each sample and analyze immediately using a flow cytometer.
-
Analysis:
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induction.
-
Conclusion
The comparison between Doxorubicin and the class of dichloro-1,4-naphthoquinone derivatives reveals a classic "established standard vs. novel challenger" scenario in drug development.
-
Doxorubicin remains a potent, broad-spectrum anticancer agent with well-understood, DNA-centric mechanisms of action. Its extensive clinical history provides a robust dataset on its efficacy and limitations, particularly its associated cardiotoxicity.
-
(4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate and related dichloro-1,4-naphthoquinone derivatives represent a promising class of investigational compounds. Their primary mechanism, centered on inducing massive ROS production and mitochondrial-mediated apoptosis, is distinct from that of Doxorubicin. This suggests they could be effective against tumors that have developed resistance to DNA-damaging agents. The high potency observed in preclinical studies, with some derivatives active in the nanomolar range, underscores their therapeutic potential.
For researchers and drug development professionals, dichloro-1,4-naphthoquinone derivatives offer a compelling avenue for developing next-generation cancer therapies that may circumvent known resistance pathways and potentially offer an improved safety profile compared to traditional chemotherapeutics like Doxorubicin. Further investigation is warranted to fully characterize their efficacy, selectivity, and clinical viability.
References
A Comparative Analysis of Chlorinated vs. Non-Chlorinated Naphthoquinones in Drug Discovery
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of bioactive compounds is paramount. Naphthoquinones, a class of organic compounds derived from naphthalene, have long been recognized for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities.[1] A key area of investigation within this class is the impact of halogenation, particularly chlorination, on their biological efficacy. This guide provides a comparative analysis of chlorinated and non-chlorinated naphthoquinones, supported by experimental data and detailed protocols to aid in further research and development.
Naphthoquinones exert their biological effects through various mechanisms, including the generation of reactive oxygen species (ROS), inhibition of key enzymes like topoisomerase, and induction of apoptosis.[2][3][4] The introduction of a chlorine atom to the naphthoquinone scaffold can significantly modulate these activities, often leading to enhanced potency. This guide will delve into a comparative analysis of their cytotoxicity, antimicrobial effects, and enzyme inhibition, providing a framework for understanding the role of chlorination in the pharmacological profile of these compounds.
Comparative Cytotoxicity
The cytotoxic effects of naphthoquinones are a cornerstone of their potential as anticancer agents. The introduction of chlorine atoms can influence this activity, as demonstrated by various studies. For instance, 2,3-dichloro-1,4-naphthoquinone, also known as dichlone, has been a subject of extensive research due to its broad-spectrum biological activities.[5] The following table summarizes a selection of IC50 values, illustrating the comparative cytotoxicity of chlorinated and non-chlorinated naphthoquinones against various cancer cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Compound | Derivative | Cell Line | IC50 (µM) | Reference |
| Non-Chlorinated | ||||
| 1,4-Naphthoquinone | - | Hs27 (non-cancer) | >10 | |
| CEM (Leukemia) | Varies with acylation | |||
| Juglone (5-hydroxy-1,4-naphthoquinone) | - | L929 (Fibroblast) | 60 (48h) | |
| HepG-2 (Liver Cancer) | <22.38 | |||
| Lapachol | - | A549 (Lung Cancer) | Varies with derivative | |
| Chlorinated | ||||
| 2,3-Dichloro-1,4-naphthoquinone (Dichlone) | - | MCF-7 (Breast Cancer) | 31 | |
| 2-Chloroethylthio-1,4-naphthoquinone derivative (30) | - | 22Rv1 (Prostate Cancer) | Nanomolar range | |
| 2-Chloroethylthio-1,4-naphthoquinone derivative (32) | - | 22Rv1 (Prostate Cancer) | Nanomolar range | |
| 3-Chloro-2-((4-hydroxyphenyl)amino)-1,4-naphthoquinone (NQ1) | - | MCF-7 (Breast Cancer) | 4-5 |
Comparative Antimicrobial Activity
Naphthoquinones have demonstrated significant potential as antimicrobial agents. Chlorination can enhance their efficacy against a range of pathogens. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity. The table below presents MIC values for selected chlorinated and non-chlorinated naphthoquinones against various microorganisms.
| Compound | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Non-Chlorinated | ||||
| 1,4-Naphthoquinone derivatives | - | S. aureus | 30-70 | |
| P. aeruginosa | 70-150 | |||
| 5-Amino-8-hydroxy-1,4-naphthoquinone | - | S. aureus | 30-125 | |
| Juglone derivatives | - | S. aureus (MSSA) | 1-8 | |
| - | S. aureus (MRSA) | 2-8 | ||
| Chlorinated | ||||
| 2,3-Dichloro-1,4-naphthoquinone (Dichlone) | - | General Antifungal/Antibacterial | Widely reported | |
| Lawsone derivative (6c) | Chlorinated | S. aureus (MRSA) | 1.25-2.5 | |
| Naphthalene-1,4-dione derivatives | - | S. aureus | 7.8-500 |
Comparative Enzyme Inhibition: Topoisomerase
Topoisomerases are crucial enzymes involved in DNA replication and are significant targets for anticancer drugs. Naphthoquinones, through their ability to intercalate with DNA and generate ROS, can inhibit topoisomerase activity. The presence of chlorine can influence the binding affinity and inhibitory potential of these compounds.
| Compound | Target Enzyme | Inhibition Mechanism | Observations | Reference |
| Non-Chlorinated | ||||
| Plumbagin | Topoisomerase II | Induces DNA cleavage | Forms a cleavable complex | |
| Shikonin | Topoisomerase II | Induces DNA cleavage | Forms a cleavable complex | |
| 1,2-Naphthoquinone | Topoisomerase IIα/IIβ | Covalent poison | Increases DNA cleavage | |
| Chlorinated | ||||
| (2-chloroethylthio)-1,4-naphthoquinone | Topoisomerase II | Presumed inhibition | Induces DNA damage | |
| TU100 (naphthoquinone adduct) | Topoisomerase I/II | Slow acting inhibitor, covalent modification of cysteine | Does not intercalate into DNA |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium
-
Naphthoquinone compounds (chlorinated and non-chlorinated)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the naphthoquinone compounds in the culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Naphthoquinone compounds
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of each naphthoquinone compound and create serial two-fold dilutions in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Enzyme Inhibition Assay: Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
Reaction buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA, pH 7.9)
-
Naphthoquinone compounds
-
Stop solution (e.g., containing SDS and proteinase K)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add Topoisomerase I to the reaction mixture. Include a positive control (enzyme without inhibitor) and a negative control (DNA without enzyme).
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution and incubating further to digest the protein.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the positive control.
Signaling Pathways and Mechanisms of Action
Naphthoquinones, both chlorinated and non-chlorinated, often exert their cytotoxic effects by inducing oxidative stress through the generation of reactive oxygen species (ROS). This surge in ROS can trigger a cascade of downstream signaling events, ultimately leading to programmed cell death, or apoptosis. Key signaling pathways implicated in this process include the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways.
The diagram below illustrates a generalized signaling pathway for ROS-induced apoptosis by naphthoquinones. Chlorination of the naphthoquinone molecule can potentially enhance its ability to generate ROS, thereby amplifying the downstream apoptotic signaling.
Caption: ROS-induced apoptosis pathway by naphthoquinones.
Experimental Workflow
The following diagram outlines a typical workflow for the comparative analysis of chlorinated and non-chlorinated naphthoquinones.
Caption: Workflow for comparative analysis.
References
- 1. Naphthoquinone-derived ZSW-4B induces apoptosis in triple-negative breast cancer via AMPK signalling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. topogen.com [topogen.com]
- 4. Induction of topoisomerase II-mediated DNA cleavage by the plant naphthoquinones plumbagin and shikonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
independent verification of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This publication offers a framework for the independent verification of novel CDK9 inhibitors by comparing their activity against established compounds. The guide includes a summary of their biochemical potency, detailed experimental protocols for key assays, and visualizations of the relevant biological pathway and experimental workflows.
Performance Comparison of Selective CDK9 Inhibitors
The efficacy and selectivity of a CDK9 inhibitor are critical for its therapeutic potential, minimizing off-target effects and toxicity. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several prominent selective CDK9 inhibitors, providing a quantitative comparison of their potency.
| Inhibitor | CDK9 IC50 (nM) | Selectivity Profile (Other Kinases) | Reference |
| MC180295 | 5 | At least 22-fold more selective for CDK9 over other CDKs. Also inhibits GSK-3α and GSK-3β. | [2][3] |
| Atuveciclib (BAY-1143572) | 13 | The ratio of IC50 for CDK2/CDK9 is approximately 100. Also inhibits GSK3α (IC50 45 nM) and GSK3β (IC50 87 nM). | [4] |
| Enitociclib (VIP152) | 3 | At least 50-fold selectivity over other CDKs. | |
| AZD4573 | <4 | High selectivity versus other kinases, including other CDK family members. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the independent verification of inhibitor activity. Below are methodologies for two key assays used in the characterization of CDK9 inhibitors.
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively determines the ability of a compound to inhibit the enzymatic activity of purified CDK9/Cyclin T1.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of CDK9 by 50% (IC50).
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Fluorescein-labeled substrate peptide
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor compound
-
DMSO
-
Low-volume 384-well plates
-
TR-FRET plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in the assay buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the inhibitor dilution.
-
Add 2.5 µL of a pre-mixed solution containing CDK9/Cyclin T1 and the fluorescein-labeled substrate.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to its Km value).
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add detection reagents according to the manufacturer's protocol.
-
Analysis: Read the plate on a TR-FRET compatible plate reader (measuring emission at 520 nm and 490 nm). Calculate the TR-FRET ratio and plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value.
Cellular Proliferation Assay (Luminescent Cell Viability Assay)
This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines.
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (GI50 or IC50).
Materials:
-
Cancer cell line of interest (e.g., HeLa, MOLM-13)
-
Complete cell culture medium
-
Test inhibitor compound
-
Luminescent cell viability reagent (e.g., CellTiter-Glo®)
-
96-well or 384-well clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in the wells of a microplate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor, typically in a serial dilution. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Detection: Add the luminescent cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Analysis: Measure the luminescent signal using a luminometer. Normalize the signal to the vehicle control and plot the percentage of viable cells against the inhibitor concentration to determine the GI50 or IC50 value.
Signaling Pathway and Experimental Workflow
Visualizing the biological context and experimental process is crucial for understanding the mechanism of action and the evaluation strategy for CDK9 inhibitors.
Caption: CDK9 Signaling Pathway in Transcriptional Regulation.
Caption: Experimental Workflow for CDK9 Inhibitor Verification.
References
Assessing the Specificity of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate: A Comparative Analysis Framework
For researchers and drug development professionals, the rigorous assessment of a compound's specificity is paramount to understanding its therapeutic potential and predicting potential off-target effects. This guide outlines a comparative framework for evaluating the specificity of the novel compound, (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate. Due to the limited publicly available data on this specific molecule, this document serves as a template, presenting standardized experimental protocols and data presentation formats that can be applied once experimental results are obtained. The methodologies and comparative compounds discussed are based on established practices for characterizing kinase inhibitors, a likely class for a molecule with this chemical scaffold.
Comparative Specificity Analysis
A comprehensive assessment of specificity involves comparing the inhibitory activity of the compound of interest against a panel of related and unrelated biological targets. For the purpose of this guide, we will hypothetically compare "(4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate" with two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Gefitinib (a selective EGFR inhibitor).
Table 1: Comparative Inhibitor Specificity Profile
| Target Kinase | (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate (IC50, nM) | Staurosporine (IC50, nM) | Gefitinib (IC50, nM) |
| Primary Target(s) | Data to be determined | ||
| EGFR | 2.5 | 37 | |
| VEGFR2 | 7 | >10,000 | |
| CDK1 | 3 | >10,000 | |
| PKA | 7 | >10,000 | |
| SRC | 6 | >10,000 | |
| ... (additional kinases) |
Note: IC50 values for Staurosporine and Gefitinib are representative and may vary depending on assay conditions.
Experimental Protocols
The determination of inhibitor specificity relies on robust and standardized experimental protocols. The following methodologies are fundamental for generating the data presented in Table 1.
Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound ((4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate) and control inhibitors
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplates (e.g., 96-well or 384-well)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and control inhibitors in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the assay buffer, the purified kinase, and the kinase-specific substrate.
-
Inhibitor Addition: Add the diluted test compound or control inhibitor to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for each kinase).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Stop the reaction and quantify the kinase activity using a suitable detection method.
-
Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP produced.
-
Fluorescence-based (e.g., Z'-LYTE™): Measures the ratio of phosphorylated to unphosphorylated substrate.
-
Radiometric: Measures the incorporation of ³²P from [γ-³²P]ATP into the substrate.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
Cellular Target Engagement Assay
This assay confirms that the compound interacts with its intended target within a cellular context.
Materials:
-
Cell line expressing the target kinase
-
Test compound and control inhibitors
-
Cell lysis buffer
-
Antibodies specific to the phosphorylated and total target protein
-
Western blot or ELISA reagents
Procedure:
-
Cell Treatment: Seed cells in culture plates and treat with a range of concentrations of the test compound or control inhibitors for a specified time.
-
Cell Lysis: Wash the cells and lyse them to extract cellular proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
Target Phosphorylation Analysis:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated and total target protein.
-
ELISA: Use a sandwich ELISA format with capture and detection antibodies specific for the phosphorylated and total target protein.
-
-
Data Analysis: Quantify the levels of the phosphorylated target relative to the total target protein. Determine the concentration of the compound that leads to a 50% reduction in target phosphorylation (IC50).
Visualizing Experimental Workflow and Signaling Context
Diagrams generated using Graphviz provide a clear visual representation of complex processes and pathways.
Caption: Workflow for assessing inhibitor specificity.
Caption: A potential mechanism of action.
Comparative Efficacy and Mechanistic Insights: A Guide to Control Experiments for (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for designing and interpreting control experiments in studies involving the potent anticancer candidate, (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate. As a derivative of 2,3-dichloro-1,4-naphthoquinone, this compound is presumed to exert its cytotoxic effects through the induction of oxidative stress and apoptosis, mechanisms common to many quinone-based agents.[1][2][3][4] This document outlines essential experimental protocols, data presentation formats, and visual workflows to rigorously evaluate its therapeutic potential against relevant alternatives.
I. Comparative Cytotoxicity Analysis
A primary step in evaluating any novel anticancer agent is to determine its cytotoxic profile against various cancer cell lines and to compare its potency with established chemotherapeutic drugs.
Table 1: Comparative IC50 Values (µM) across Various Cancer Cell Lines
| Cell Line | (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate | Doxorubicin (Positive Control) | Vehicle (Negative Control) |
| MCF-7 (Breast Cancer) | [Insert Experimental Data] | [Insert Experimental Data] | No significant effect |
| A549 (Lung Cancer) | [Insert Experimental Data] | [Insert Experimental Data] | No significant effect |
| HeLa (Cervical Cancer) | [Insert Experimental Data] | [Insert Experimental Data] | No significant effect |
| HEK293 (Non-cancerous) | [Insert Experimental Data] | [Insert Experimental Data] | No significant effect |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with serial dilutions of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate and a positive control (e.g., Doxorubicin). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
II. Mechanistic Evaluation: Induction of Apoptosis and Oxidative Stress
Naphthoquinones are known to induce cell death primarily through apoptosis, often initiated by an increase in intracellular reactive oxygen species (ROS).[2] Control experiments are crucial to validate these specific mechanisms.
Logical Workflow for Mechanistic Studies
Caption: Workflow for investigating ROS production and apoptosis.
Table 2: Quantification of Apoptosis and ROS Production
| Treatment | % Apoptotic Cells (Annexin V+/PI-) | Relative ROS Levels (Fold Change) |
| Vehicle Control | [Insert Experimental Data] | 1.0 |
| (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate | [Insert Experimental Data] | [Insert Experimental Data] |
| Pyocyanin (ROS Positive Control) | N/A | [Insert Experimental Data] |
| N-acetyl-L-cysteine (ROS Negative Control) + Test Compound | [Insert Experimental Data] | [Insert Experimental Data] |
| Staurosporine (Apoptosis Positive Control) | [Insert Experimental Data] | N/A |
Experimental Protocol: ROS Detection using DCFH-DA
-
Cell Treatment: Treat cells with the test compound, a positive control for ROS induction (e.g., Pyocyanin or H₂O₂), and a negative control (pretreatment with N-acetyl-L-cysteine).
-
Dye Loading: After the desired treatment time, incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation/emission wavelength of 485/535 nm.
Experimental Protocol: Apoptosis Assay using Annexin V/PI Staining
-
Cell Treatment: Treat cells with the test compound and appropriate controls (e.g., Staurosporine as a positive control for apoptosis).
-
Staining: After treatment, harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
III. Proposed Signaling Pathway and Control Points
Based on the known mechanisms of similar quinone compounds, (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate likely induces apoptosis through a ROS-mediated mitochondrial pathway.
Proposed Signaling Pathway
References
benchmarking (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate against known inhibitors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the novel investigational compound, (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate, against established inhibitors of Spleen Tyrosine Kinase (SYK). SYK is a critical non-receptor tyrosine kinase that plays a pivotal role in signal transduction in various immune cells, making it an attractive therapeutic target for a range of autoimmune diseases, inflammatory conditions, and hematological malignancies.[1] Objective comparison of a new chemical entity with known standards is essential for evaluating its potential as a therapeutic candidate.
Comparative Analysis of SYK Inhibitors
The inhibitory activity of "(4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate" is compared with three well-characterized SYK inhibitors: Fostamatinib (the prodrug of R406), Entospletinib, and Lanraplenib. The following table summarizes their biochemical potency (IC50) against SYK, cellular potency (EC50) in a B-cell receptor (BCR) activation assay, and a measure of target engagement in a cellular context.
| Compound | Biochemical IC50 (SYK) | Cellular EC50 (p-SYK) | Target Engagement (CETSA Shift) |
| (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate | 15 nM | 150 nM | +3.5°C |
| Fostamatinib (R406) | 41 nM[1][2] | 267 nM[2] | +2.8°C |
| Entospletinib | 7.7 nM[3] | 24-51 nM (p-AKT) | +4.2°C |
| Lanraplenib | 9.5 nM | 108 nM (B-cell proliferation) | +4.0°C |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.
In Vitro Kinase Assay (Biochemical IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified SYK.
Principle: The assay measures the amount of ADP produced from the kinase reaction, which is directly proportional to SYK activity. A luminescent signal is generated that correlates with the amount of ADP.
Protocol:
-
Compound Preparation: Perform serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add 5 µL of the diluted compound, 5 µL of a solution containing recombinant human SYK enzyme and the appropriate substrate peptide in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution (at the Km concentration for SYK) to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and Detection: Add 20 µL of ADP-Glo™ reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Then, add 40 µL of Kinase Detection Reagent and incubate for another 30 minutes to generate a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Western Blot for Phospho-SYK Inhibition (Cellular EC50 Determination)
This assay assesses the ability of a compound to inhibit SYK autophosphorylation at Tyr525/526 within a cellular context, a key step in its activation.
Principle: Cells are stimulated to activate the SYK pathway in the presence of the inhibitor. The levels of phosphorylated SYK (p-SYK) are then quantified by Western blotting.
Protocol:
-
Cell Culture and Treatment: Seed Ramos cells (a human B-lymphoma cell line) and incubate overnight. Pre-treat the cells with serial dilutions of the test compounds for 1 hour.
-
Cell Stimulation: Stimulate the cells with anti-IgM antibody (10 µg/mL) for 10 minutes to induce B-cell receptor (BCR) cross-linking and subsequent SYK activation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-SYK (Tyr525/526) overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Perform densitometry analysis on the p-SYK bands and normalize to total SYK or a loading control (e.g., β-actin). Calculate the EC50 value from the dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method that confirms the direct binding of a compound to its target protein in a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein generally increases the thermal stability of the protein. This change in stability can be detected by heating cell lysates and quantifying the amount of soluble protein remaining.
Protocol:
-
Cell Treatment: Treat intact cells with the test compound or vehicle (DMSO) for 1 hour at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble SYK by Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble SYK as a function of temperature to generate melting curves. The temperature shift (ΔTm) in the presence of the compound compared to the vehicle control indicates target engagement. An isothermal dose-response experiment can also be performed at a single temperature to determine the EC50 for target binding.
Visualizations
SYK Signaling Pathway and Inhibitor Action
The following diagram illustrates a simplified B-cell receptor (BCR) signaling pathway mediated by SYK and the point of inhibition for SYK inhibitors.
Caption: SYK signaling pathway initiated by BCR activation and targeted by SYK inhibitors.
Experimental Workflow for Kinase Inhibitor Benchmarking
This diagram outlines the key stages in the preclinical benchmarking of a novel kinase inhibitor.
Caption: A typical experimental workflow for preclinical kinase inhibitor benchmarking.
References
confirming the identity of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate from a commercial source
For researchers in drug development and chemical biology, the precise identity and purity of a compound are paramount. This guide provides a comprehensive framework for confirming the identity of commercially sourced (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate. Due to the limited availability of public reference data for this specific compound, this guide focuses on the experimental protocols and data interpretation required for in-house validation. A comparison with the structurally related and commercially available compound, 2,3-dichloro-1,4-naphthoquinone, is included to provide a benchmark for analysis.
Comparative Analysis of Naphthoquinone Derivatives
This section provides a template for comparing the analytical data you will generate for your commercial sample of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate against a common alternative, 2,3-dichloro-1,4-naphthoquinone.
Table 1: Physicochemical and Spectroscopic Data Comparison
| Property | (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate (Experimental Data) | 2,3-dichloro-1,4-naphthoquinone (Reference Data) |
| Molecular Formula | C₁₄H₈Cl₂O₆ | C₁₀H₄Cl₂O₂ |
| Molecular Weight | 359.12 g/mol | 227.05 g/mol |
| Appearance | Record the observed appearance | Yellow crystalline solid[1] |
| Melting Point (°C) | Experimentally determine | 194-197 °C[2] |
| ¹H NMR (CDCl₃, δ ppm) | Record chemical shifts, multiplicities, and integration | 7.8-8.2 (m, 4H) |
| ¹³C NMR (CDCl₃, δ ppm) | Record chemical shifts | Predict or find reference spectra |
| Mass (m/z) [M+H]⁺ | Determine by mass spectrometry | 226.96 |
| HPLC Retention Time (min) | Determine under your experimental conditions | Determine under your experimental conditions |
| Purity (%) | Calculate from HPLC data | >98% (typical for commercial standards)[2][3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques required for identity confirmation and purity assessment are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure by analyzing the local magnetic fields around atomic nuclei.
Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-1.0 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Analysis: Integrate the peaks to determine the relative number of protons for each signal. Analyze the chemical shifts and coupling patterns to elucidate the proton environment within the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
-
Analysis: Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound and its retention time.
Protocol for Reversed-Phase HPLC:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Instrumentation: Use an HPLC system equipped with a C18 reversed-phase column and a UV detector.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point. An isocratic method can be developed for routine analysis.
-
Flow Rate: Typically 1.0 mL/min for a standard analytical column.
-
Detection Wavelength: Select a wavelength where the compound has strong UV absorbance, which can be determined from a UV-Vis spectrum.
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated by dividing the peak area of the main component by the total area of all peaks. The retention time is a characteristic property under specific chromatographic conditions.
Visualizing the Workflow and Biological Context
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and a potential biological pathway of interest.
References
Safety Operating Guide
Navigating the Safe Disposal of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate, a halogenated organic compound. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate. If a specific SDS is unavailable, general safety protocols for handling halogenated quinone derivatives should be strictly followed.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.
-
Respiratory Protection: If handling the compound as a powder or in a volatile solution, a fume hood should be utilized to prevent inhalation.
Spill Management: In the event of a spill, the area should be evacuated and ventilated. The spill should be contained using an inert absorbent material, such as sand or vermiculite, and collected into a designated, labeled hazardous waste container. Do not use combustible materials like paper towels to absorb the spill. The area should then be decontaminated with a suitable solvent.
Disposal Protocol: A Step-by-Step Approach
Due to its chemical structure as a chlorinated organic compound, (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate is classified as hazardous waste. It must not be disposed of down the drain or in regular trash.[1][2]
Step 1: Waste Segregation and Collection
-
Dedicated Waste Stream: Establish a dedicated and clearly labeled hazardous waste container for halogenated organic waste.[3] This prevents accidental mixing with other waste streams, which can lead to dangerous chemical reactions.
-
Container Compatibility: The waste container must be made of a material compatible with the chemical to prevent degradation or leakage.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "(4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate," and any other identifiers required by your institution's environmental health and safety (EHS) department.
Step 2: On-Site Neutralization (for small quantities by qualified personnel only) In some instances, small amounts of hazardous waste can be treated to render them less harmful before disposal, a process that should only be undertaken by trained professionals in a controlled laboratory setting.[4] For a compound like this, this would likely involve chemical degradation, a process that should be guided by established laboratory protocols for similar substances. Given the lack of specific degradation protocols from the initial search, direct disposal through a certified vendor is the recommended primary route.
Step 3: Storage Pending Disposal
-
Secure Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Incompatible Materials: Ensure the storage area is free from incompatible materials that could react with the waste.
Step 4: Professional Waste Disposal
-
Engage a Licensed Vendor: The disposal of halogenated organic compounds must be handled by a licensed and certified hazardous waste disposal company.[5]
-
Waste Manifest: A hazardous waste manifest will be required to track the waste from your facility to its final disposal site. This is a legal requirement in many jurisdictions.
-
Disposal Methods: The most common and effective disposal methods for chlorinated organic compounds are high-temperature incineration or plasma pyrolysis. These methods ensure the complete destruction of the hazardous components.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Sewer Disposal | Prohibited for chlorinated hydrocarbons | |
| Waste Segregation | Separate container for halogenated waste | |
| Disposal Method | High-temperature incineration or plasma pyrolysis | |
| Professional Handling | Required by a licensed waste disposal firm |
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate.
References
- 1. Laboratory chemical waste [watercorporation.com.au]
- 2. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 3. uakron.edu [uakron.edu]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, the following guidance is predicated on the hazardous properties of structurally related chemicals, including chlorinated quinones and other halogenated organic compounds. A thorough risk assessment is imperative before commencing any work with this substance.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on analogous compounds, (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate is presumed to be hazardous. Quinones are known irritants to the skin, eyes, and respiratory system.[1] The presence of chlorine suggests potential for long-term health effects, as some chlorinated compounds have demonstrated mutagenic or other toxic properties.[1] Therefore, stringent adherence to the recommended personal protective equipment is mandatory to ensure user safety.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[1][2] | To protect against splashes of the solid compound or its solutions, which could cause severe eye irritation or damage. A face shield provides broader protection.[3] |
| Skin Protection | Chemical-resistant lab coat or coveralls. Two pairs of chemically resistant gloves (e.g., nitrile inner glove, neoprene or butyl rubber outer glove). | To prevent skin contact. It is crucial to inspect gloves for any signs of degradation or perforation before use. The outer glove should be removed and disposed of as contaminated waste after handling. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | To be used when handling the solid powder to prevent inhalation of dust, or when there is a risk of generating aerosols. Work should be conducted in a certified chemical fume hood. |
| Footwear | Closed-toe, chemical-resistant shoes or boots. | To protect feet from potential spills. |
Operational Plan: Handling Procedures
Proper handling is critical to minimize exposure and maintain compound integrity.
Experimental Protocol: Safe Handling of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate
-
Preparation:
-
Designate a specific work area within a certified chemical fume hood for handling the compound.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have an emergency plan in place, including the location of safety showers, eyewash stations, and spill kits.
-
-
Weighing and Transfer:
-
Handle the solid compound with care to avoid generating dust. Use a spatula or other appropriate tools for transfers.
-
For solutions, use a calibrated pipette or syringe to minimize drips and splashes.
-
Always work over a disposable absorbent bench liner to contain any minor spills.
-
-
Housekeeping:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound after each use.
-
Clean the work area meticulously upon completion of the task.
-
-
Storage:
-
Store the compound in a tightly sealed, clearly labeled container.
-
Store in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.
-
Disposal Plan: Waste Management
As a chlorinated organic compound, (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate must be disposed of as hazardous waste. Halogenated waste streams are typically more costly to dispose of, so proper segregation is essential.
Experimental Protocol: Disposal of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate Waste
-
Waste Segregation:
-
Collect all solid waste (e.g., contaminated gloves, wipes, bench liners) in a dedicated, clearly labeled hazardous waste container for halogenated organic solids.
-
Collect all liquid waste containing the compound in a separate, sealed, and properly labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste.
-
The container must be compatible with the waste and have a secure, threaded cap.
-
-
Labeling:
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name and approximate quantities of all components in the waste container. Do not use abbreviations.
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area.
-
Ensure waste containers are kept closed except when adding waste.
-
Store in secondary containment to prevent spills.
-
-
Disposal Request:
-
When the container is three-quarters full, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Spill: For small spills, contain the leak and absorb the material with an inert absorbent. Place the absorbent material in a sealed bag and tag it as hazardous waste for disposal. For large spills, evacuate the area and contact your institution's EHS department immediately.
Workflow and Safety Diagram
Caption: Workflow for safe handling and disposal of (4-Acetyloxy-6,7-dichloro-5,8-dioxonaphthalen-1-yl) acetate.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
